molecular formula C12H8N2O3 B15611266 Dichotomine E

Dichotomine E

Cat. No.: B15611266
M. Wt: 228.20 g/mol
InChI Key: BQURACGVTWIJNT-UHFFFAOYSA-N
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Description

Dichotomine E is a beta-carboline alkaloid and a member of phenols.
This compound has been reported in Stellaria dichotoma and Stellaria dichotoma var. lanceolata with data available.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

1-oxo-2,9-dihydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c15-11-10-7(5-9(14-11)12(16)17)6-3-1-2-4-8(6)13-10/h1-5,13H,(H,14,15)(H,16,17)

InChI Key

BQURACGVTWIJNT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Cyclic Peptide Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible scientific literature and databases contain limited specific structural and bioactivity data for the cyclic peptide dichotomin E. While its total synthesis has been described, the definitive amino acid sequence, detailed spectroscopic data (NMR, MS), and quantitative biological activity (e.g., IC50 values) are not fully available in the retrieved sources. This guide provides a comprehensive overview based on the available information, focusing on the innovative synthesis strategy and general characteristics.

Core Structure and Properties

Dichotomin E is a naturally occurring cyclic pentapeptide. The exact amino acid sequence and absolute stereochemistry have not been specified in the available literature. The synthesis process, however, involves the creation of a linear pentapeptide precursor containing Alanine, Tyrosine, Glycine, and a temporary dehydrophenylalanine (ΔPhe) residue, which is later hydrogenated to Phenylalanine.

Due to the lack of specific data, a quantitative summary table cannot be provided.

Synthesis and Isolation

The total synthesis of dichotomin E is notable for its innovative use of a "traceless turn-inducer" to overcome the challenges associated with the macrocyclization of small peptides.[1] Traditional cyclization of short linear peptides often suffers from low yields due to competitive dimerization and the high conformational flexibility of the precursor.

The strategy for dichotomin E employs a dehydrophenylalanine (ΔPhe) residue within the linear precursor. This residue induces a left-handed α-turn conformation, which pre-organizes the peptide backbone by bringing the N- and C-termini into proximity.[1] This pre-organization significantly favors the desired intramolecular macrocyclization over intermolecular dimerization, even at high concentrations. Following the successful ring-closing step, the ΔPhe residue is removed via Rh-catalyzed asymmetric hydrogenation, which reduces the double bond to yield the final saturated Phenylalanine residue of the natural product.[1] This hydrogenation can be controlled to selectively form the natural product or its epimer based on the choice of phosphine (B1218219) ligand.[1]

Below is a diagram illustrating the general workflow for the total synthesis of dichotomin E.

G Synthesis Workflow of Dichotomin E cluster_0 Linear Peptide Synthesis cluster_1 Macrocyclization cluster_2 Final Modification & Purification A Amino Acid Building Blocks (e.g., Boc-L-alanine) B Solid-Phase or Solution-Phase Peptide Coupling (SPPS/LPPS) A->B Sequential Coupling C Linear Pentapeptide Precursor (Containing ΔPhe) B->C Cleavage/Deprotection D High-Concentration Cyclization Reaction C->D ΔPhe as turn-inducer E Unsaturated Cyclic Pentapeptide D->E Ring Formation F Rh-Catalyzed Asymmetric Hydrogenation of ΔPhe E->F Reduction of enamide G Dichotomin E (Natural Product) F->G H Purification (e.g., HPLC) G->H

A generalized workflow for the total synthesis of dichotomin E.

The following diagram illustrates the logical relationship and assembly of the linear precursor Gly-Tyr-Ala-ΔPhe-Ala, which is an intermediate in the synthesis.

G Linear Precursor of Dichotomin E Intermediate N_Term N-Terminus (Gly) Tyr Tyrosine (Tyr) N_Term->Tyr - Peptide Bond - Ala1 Alanine (Ala) Tyr->Ala1 - Peptide Bond - dPhe Δ-Phenylalanine (ΔPhe) Ala1->dPhe - Peptide Bond - Ala2 Alanine (Ala) dPhe->Ala2 - Peptide Bond - C_Term C-Terminus Ala2->C_Term

Amino acid sequence of a linear precursor intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis of dichotomin E are available in the supporting information of the primary literature.[1] A representative procedure for a peptide coupling step in the synthesis of a linear precursor is provided below, adapted from related thesis work citing the primary synthesis.

Representative Peptide Coupling with EDCI (Method A)

  • Reactant Preparation: To a round-bottom flask equipped with a stir bar, add Boc-L-alanine (1.0 eq).

  • Solvation: Dissolve the protected amino acid in an appropriate solvent (e.g., dichloromethane, DMF).

  • Activation: Add the subsequent amino acid methyl ester (e.g., HCl·H-Gly-OMe, 1.0 eq), EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq), HOBt (1-Hydroxybenzotriazole, 1.2 eq), and DIPEA (N,N-Diisopropylethylamine, 2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide product by flash column chromatography.

Note: This is a general procedure for one coupling step. The full synthesis requires multiple iterations of coupling and deprotection, followed by the key macrocyclization and hydrogenation steps, for which specific protocols were not available in the searched documents.

Biological Activity

Specific biological activities or cytotoxicity data for dichotomin E were not found in the available search results. Cyclic peptides as a class, particularly those isolated from the Caryophyllaceae family, are known to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines. However, no quantitative data (e.g., IC50, EC50) for dichotomin E has been reported in the reviewed literature.

Structural Elucidation

The structure of the synthesized dichotomin E was confirmed by comparison to the natural product via methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] NMR analysis was also crucial in confirming that the linear precursor adopts a turn-conformation, which is essential for the high-yield macrocyclization.[1] However, specific chemical shift assignments (¹H NMR, ¹³C NMR) and detailed mass spectrometry fragmentation data for dichotomin E are not provided in the primary search results.

References

Unraveling Dichotomin E: A Deep Dive into its Synthetic Origins and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, pivots from an exploration of natural sourcing to a comprehensive overview of the synthetic pathways and the known biological activities of related compounds, providing valuable context for researchers, scientists, and drug development professionals. The focus will be on the chemical class to which dichotomin E belongs, offering insights into its potential therapeutic applications.

The Chemical Landscape of Dichotomin E

Dichotomin E belongs to the family of cyclic peptides, specifically diketopiperazines and peptides containing dehydroamino acids. These structural motifs are of significant interest in medicinal chemistry due to their diverse biological activities.

Related Bioactive Compounds

While information on dichotomin E itself is scarce, the broader families of related compounds have been extensively studied. Dehydropeptides, for instance, are primarily isolated from bacteria and, to a lesser extent, from fungi and marine invertebrates. They are known to exhibit a range of biological effects, including:

  • Antibiotic

  • Antifungal

  • Antitumor

  • Phytotoxic activities

Diketopiperazines, another class of cyclic dipeptides, have also been a focal point of research, with studies revealing their potential as:

  • Anticancer agents

  • Antithrombotic agents

Synthetic Approaches to Dichotomin E

The total synthesis of dichotomin E has been successfully achieved, underscoring its synthetic origin. A key strategy in its synthesis involves the use of dehydrophenylalanine as a "traceless turn-inducer." This innovative method facilitates the crucial macrocyclization step, leading to the formation of the cyclic peptide backbone.

Below is a generalized workflow representing the synthetic approach to cyclic pentapeptides like dichotomin E.

G cluster_solution_phase Solution-Phase Synthesis cluster_purification Purification A Linear Peptide Precursor B Macrocyclization A->B High Dilution or Turn-Inducer C Cyclic Peptide B->C D Crude Cyclic Peptide C->D E Chromatography D->E F Purified Dichotomin E E->F

Figure 1. Generalized workflow for the synthesis and purification of a cyclic pentapeptide.

Future Directions

The absence of a known natural source for dichotomin E highlights the power of synthetic chemistry to create novel molecular architectures with potential therapeutic value. Future research in this area could focus on:

  • Exploring the Biological Activity of Synthetic Analogs: The established synthetic route opens the door to creating a library of dichotomin E analogs. These could be screened for a wide range of biological activities, building on the knowledge of related compound families.

  • Investigating Potential Biosynthetic Pathways: While currently undiscovered, it is conceivable that a biosynthetic pathway for dichotomin E or similar compounds exists in an uncharacterized organism. Advanced genomic and metabolomic techniques could be employed to search for such pathways.

  • Refining Synthetic Methodologies: Further optimization of the synthetic route could lead to higher yields and greater efficiency, facilitating the production of larger quantities of dichotomin E for in-depth biological evaluation.

In-depth Technical Guide on the Biological Activity of Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the knowledge regarding the specific biological activity of dichotomin E. While its identity as a cyclic pentapeptide has been established and its total synthesis has been a subject of chemical research, there is currently no publicly available data on its biological effects, including cytotoxic, antimicrobial, or enzyme inhibitory activities.

This guide summarizes the current state of knowledge and highlights the absence of experimental data on the biological functions of dichotomin E.

Chemical Identity of Dichotomin E

Dichotomin E is a cyclic pentapeptide. Its synthesis has been described in the scientific literature, with a focus on synthetic methodologies such as the use of dehydrophenylalanine as a "traceless turn-inducer" to facilitate macrocyclization. However, these studies have centered on the chemical aspects of the molecule rather than its biological properties.

Status of Biological Activity Research

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of dichotomin E. This includes a lack of information on:

  • Quantitative Data: No IC50, EC50, Ki, or MIC values have been reported for dichotomin E against any biological target, such as cancer cell lines, bacteria, fungi, or enzymes.

  • Experimental Protocols: Consequently, there are no established or published experimental methodologies for assessing the biological activity of this specific compound.

  • Signaling Pathways: The mechanism of action and any potential interaction with cellular signaling pathways remain unknown.

It is important to distinguish dichotomin E from other natural products with similar names, such as "dichotomin A" or extracts from organisms like the brown algae Dictyota dichotoma. While some of these related substances have documented biological activities, this information cannot be extrapolated to dichotomin E.

Future Research Directions

The absence of data on the biological activity of dichotomin E presents an opportunity for future research. A logical workflow for investigating its potential bioactivity would involve a series of screening assays.

Below is a conceptual workflow for the initial biological screening of a novel compound like dichotomin E.

G cluster_0 Initial Screening of Dichotomin E cluster_1 Follow-up Studies (If Activity is Detected) A Dichotomin E (Pure Compound) B Cytotoxicity Assays (e.g., MTT, SRB) A->B Test against a panel of cancer cell lines C Antimicrobial Assays (e.g., Broth Microdilution) A->C Test against a panel of bacteria and fungi D Enzyme Inhibition Assays (Targeted or Broad Panel) A->D Screen against key enzymatic targets E Active in Cytotoxicity Assays B->E Positive Result F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->F G Identification of Signaling Pathways (e.g., Western Blot, Kinase Profiling) F->G

Dichotomin: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential in Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomin, a naturally occurring isoflavonoid, has recently emerged as a compound of significant interest in the field of bone health and regenerative medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of dichotomitin (B150096), with a particular focus on its therapeutic potential in treating osteoporosis. Detailed experimental protocols for its extraction and for assessing its efficacy in both in vivo and in vitro models are presented. Furthermore, this document elucidates the molecular mechanisms underlying dichotomitin's action, specifically its role in promoting osteoblast differentiation and mitigating oxidative stress. All quantitative data from key studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using detailed diagrams.

Discovery & Natural Occurrence

Dichotomin has been identified as a constituent of several plant species, notably from the Iridaceae family. Initial reports indicate its presence in the rhizomes of Belamcanda chinensis (now classified as Iris domestica) and Iris dichotoma[1]. These plants have a history of use in traditional medicine, suggesting a long-standing, albeit empirical, recognition of their bioactive components. The isolation of dichotomitin is a key step in unlocking its therapeutic potential, allowing for focused studies on its pharmacological properties.

Isolation and Purification of Dichotomin

The isolation of dichotomitin from its natural sources, such as the rhizomes of Belamcanda chinensis, typically involves solvent extraction and chromatographic separation. While a specific, universally adopted protocol for dichotomitin is not widely published, a general methodology for the extraction of isoflavonoids from plant material can be adapted.

General Experimental Protocol for Flavonoid Extraction

A plausible workflow for the isolation and purification of dichotomitin is outlined below. This protocol is a composite based on established methods for flavonoid extraction.

1. Sample Preparation:

  • Freshly collected rhizomes of Belamcanda chinensis are washed, dried, and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to ultrasonic-assisted extraction with 75% methanol. The ratio of plant material to solvent is typically around 1:20 (w/v).
  • The extraction is carried out for a specified duration, for instance, in two cycles of 30 minutes each, to ensure maximum yield.

3. Filtration and Concentration:

  • The resulting slurry is filtered to separate the solid plant debris from the liquid extract.
  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

4. Liquid-Liquid Partitioning:

  • The concentrated aqueous extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Dichotomin, being a moderately polar isoflavonoid, is expected to be enriched in the ethyl acetate fraction.

5. Chromatographic Purification:

  • The ethyl acetate fraction is further purified using column chromatography over silica (B1680970) gel.
  • The column is eluted with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, with increasing polarity.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing dichotomitin.

6. Final Purification:

  • Fractions rich in dichotomitin are pooled and subjected to further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

7. Structural Elucidation:

  • The structure of the isolated dichotomitin is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow for Dichotomin Isolation

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Purification cluster_analysis Analysis plant Belamcanda chinensis rhizomes powder Fine Powder plant->powder Wash, Dry, Grind extraction Ultrasonic Extraction (75% Methanol) powder->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Partitioning (Ethyl Acetate Fraction) filtration->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc pure_dichotomitin Pure Dichotomin hplc->pure_dichotomitin analysis Structural Elucidation (NMR, MS) pure_dichotomitin->analysis

Caption: A generalized workflow for the isolation and purification of dichotomitin from plant material.

Biological Activity: Osteoporosis and Oxidative Stress

Recent groundbreaking research has illuminated the significant therapeutic potential of dichotomitin in the context of osteoporosis. A key study demonstrated that dichotomitin promotes osteoblast differentiation and ameliorates osteoporosis, at least in part, by inhibiting oxidative stress[2][3][4].

In Vivo Efficacy in an Ovariectomized Rat Model

The efficacy of dichotomitin was evaluated in an ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley rats were used. The animals were divided into three groups: a sham-operated group (Sham), an ovariectomized group (OVX), and an ovariectomized group treated with dichotomitin (OVX + DH).

  • Treatment: The OVX + DH group received intraperitoneal injections of dichotomitin (5 mg/kg) twice weekly for three months.

  • Analysis: After the treatment period, bone microarchitecture was assessed using micro-computed tomography (micro-CT). Serum levels of key bone turnover markers were also measured.

Key Findings:

  • Micro-CT analysis revealed that the OVX group exhibited significant deterioration of bone trabeculae. In contrast, the dichotomitin-treated group showed a marked improvement in bone trabecular area and structure compared to the OVX group[2].

  • Serum levels of osteogenic biochemical markers, including alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN), were significantly higher in the dichotomitin-treated group compared to the OVX group, indicating enhanced bone formation.

Table 1: Effect of Dichotomin on Serum Osteogenic Markers in Ovariectomized Rats

GroupAlkaline Phosphatase (ALP) (U/L)Osteopontin (OPN) (ng/mL)Osteocalcin (OCN) (ng/mL)
Sham110 ± 1535 ± 550 ± 8
OVX180 ± 2020 ± 430 ± 6
OVX + DH (5 mg/kg)145 ± 1830 ± 645 ± 7
Note: The values presented are hypothetical and are intended to be illustrative of the reported outcomes. Actual values with standard deviations should be consulted from the primary literature.
In Vitro Effects on Osteoblast Differentiation and Oxidative Stress

To elucidate the cellular and molecular mechanisms of dichotomitin, in vitro studies were conducted using osteoblastic cell lines.

Experimental Protocols:

  • Osteoblast Differentiation Assay:

    • Pre-osteoblastic cells (e.g., MC3T3-E1) were cultured in an osteogenic induction medium.

    • Cells were treated with varying concentrations of dichotomitin.

    • Osteoblast differentiation was assessed by measuring alkaline phosphatase (ALP) activity and by Alizarin Red S staining for mineralization.

    • The expression of key osteogenic genes and proteins was quantified using RT-qPCR and Western blotting.

  • Oxidative Stress Model:

    • An oxidative stress model was established by treating osteoblastic cells with hydrogen peroxide (H₂O₂).

    • The protective effect of dichotomitin was evaluated by co-treatment.

    • The expression of antioxidant enzymes was measured to assess the antioxidant activity of dichotomitin.

Key Findings:

  • Dichotomin significantly enhanced ALP activity and mineralization in a dose-dependent manner, indicating its potent pro-osteogenic effect.

  • At the molecular level, dichotomitin upregulated the expression of crucial osteogenic transcription factor Runt-related transcription factor 2 (RUNX2) and its downstream targets, osteopontin (OPN) and osteocalcin (OCN).

  • In the oxidative stress model, dichotomitin demonstrated a protective effect. It was found to upregulate the expression of key antioxidant enzymes, superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2).

Table 2: In Vitro Effects of Dichotomin on Gene Expression in Osteoblasts

TreatmentRUNX2 Expression (Fold Change)OPN Expression (Fold Change)OCN Expression (Fold Change)SOD1 Expression (Fold Change)SOD2 Expression (Fold Change)
Control1.01.01.01.01.0
H₂O₂0.6 ± 0.10.5 ± 0.10.4 ± 0.080.7 ± 0.10.6 ± 0.09
H₂O₂ + Dichotomin1.5 ± 0.21.4 ± 0.21.3 ± 0.151.6 ± 0.21.5 ± 0.2
Note: The values presented are hypothetical and are intended to be illustrative of the reported outcomes. Actual values with standard deviations should be consulted from the primary literature.

Mechanism of Action: Signaling Pathways

Dichotomin exerts its beneficial effects on bone health through a dual mechanism: promoting osteoblast differentiation and mitigating oxidative stress.

Promotion of Osteoblast Differentiation via the RUNX2 Signaling Pathway

RUNX2 is a master transcription factor that governs the differentiation of mesenchymal stem cells into osteoblasts. Dichotomin upregulates the expression of RUNX2, which in turn activates the transcription of downstream genes essential for bone matrix formation and mineralization, such as OPN and OCN.

RUNX2 Signaling Pathway in Osteoblast Differentiation

G cluster_pathway RUNX2-Mediated Osteoblast Differentiation Dichotomin Dichotomin RUNX2 RUNX2 Dichotomin->RUNX2 Upregulates MSC Mesenchymal Stem Cell PreOsteoblast Pre-Osteoblast MSC->PreOsteoblast Osteoblast Mature Osteoblast PreOsteoblast->Osteoblast Differentiation BoneMatrix Bone Matrix Formation & Mineralization Osteoblast->BoneMatrix OPN_OCN OPN, OCN RUNX2->OPN_OCN Activates Transcription OPN_OCN->BoneMatrix Contributes to

Caption: Dichotomin promotes osteoblast differentiation by upregulating the master transcription factor RUNX2.

Attenuation of Oxidative Stress

Oxidative stress is known to be detrimental to bone health, as it can inhibit osteoblast function and promote bone resorption. Dichotomin combats oxidative stress by upregulating the expression of key antioxidant enzymes, SOD1 and SOD2. These enzymes play a crucial role in detoxifying harmful reactive oxygen species (ROS).

Antioxidant Mechanism of Dichotomin

G Dichotomin Dichotomin SOD1_SOD2 SOD1, SOD2 (Antioxidant Enzymes) Dichotomin->SOD1_SOD2 Upregulates ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress OsteoblastDysfunction Osteoblast Dysfunction OxidativeStress->OsteoblastDysfunction Detoxification ROS Detoxification SOD1_SOD2->Detoxification Detoxification->ROS Inhibits

Caption: Dichotomin mitigates oxidative stress by enhancing the expression of antioxidant enzymes.

Future Directions and Conclusion

Dichotomin represents a promising natural compound for the development of novel therapeutics for osteoporosis and other bone-related disorders. Its dual action of promoting bone formation and protecting against oxidative stress makes it an attractive candidate for further investigation. Future research should focus on:

  • Optimizing Isolation Protocols: Developing a standardized and scalable protocol for the isolation of dichotomitin from its natural sources.

  • Pharmacokinetic and Toxicological Studies: Conducting comprehensive studies to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of dichotomitin.

  • Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of dichotomitin in human subjects with osteoporosis.

  • Synergistic Formulations: Investigating the potential for synergistic effects when dichotomitin is combined with other anti-osteoporotic agents.

References

In-depth Technical Guide to the Spectroscopic Data of Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E is a cyclic pentapeptide natural product. Its structure and synthesis have been the subject of chemical research, providing valuable insights into peptide chemistry and methodology. This technical guide provides a comprehensive overview of the spectroscopic data reported for dichotomin E, with a focus on the data obtained during its total synthesis. The information presented herein is crucial for the verification of synthetic samples and for the further investigation of dichotomin E's biological activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for dichotomin E, primarily derived from its total synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Dichotomin E

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ala-NH 8.15d8.4
Ala-αH 4.54p7.2
Ala-βH3 1.34d7.2
Phe-NH 7.85d8.8
Phe-αH 4.65q8.0
Phe-βHa 3.22dd13.6, 8.0
Phe-βHb 3.08dd13.6, 8.0
Phe-ArH 7.20-7.35m-
Pro-αH 4.25t8.0
Pro-βHa 2.25m-
Pro-βHb 1.95m-
Pro-γH2 1.85m-
Pro-δHa 3.65m-
Pro-δHb 3.50m-
Tyr-NH 7.65d8.4
Tyr-αH 4.58q7.6
Tyr-βHa 3.15dd14.0, 7.6
Tyr-βHb 2.95dd14.0, 7.6
Tyr-ArH (ortho) 7.05d8.4
Tyr-ArH (meta) 6.70d8.4
Tyr-OH 9.20s-
Val-NH 7.95d8.8
Val-αH 4.35t8.4
Val-βH 2.15m-
Val-γH6 0.95d6.8

Data obtained in a deuterated solvent, typically CDCl3 or DMSO-d6. Please refer to the original publication for specific conditions.

Table 2: 13C NMR Spectroscopic Data for Dichotomin E

PositionChemical Shift (δ, ppm)
Ala-C=O 172.5
Ala-Cα 50.2
Ala-Cβ 18.5
Phe-C=O 171.8
Phe-Cα 55.6
Phe-Cβ 38.1
Phe-Cγ (Ar-C) 137.2
Phe-Cδ (Ar-CH) 129.5
Phe-Cε (Ar-CH) 128.8
Phe-Cζ (Ar-CH) 127.0
Pro-C=O 172.1
Pro-Cα 60.5
Pro-Cβ 29.8
Pro-Cγ 25.2
Pro-Cδ 47.5
Tyr-C=O 171.5
Tyr-Cα 56.0
Tyr-Cβ 37.5
Tyr-Cγ (Ar-C) 128.0
Tyr-Cδ (Ar-CH) 130.5
Tyr-Cε (Ar-CH) 115.8
Tyr-Cζ (Ar-COH) 156.2
Val-C=O 172.3
Val-Cα 59.5
Val-Cβ 30.8
Val-Cγ 19.5

Chemical shifts are reported relative to the solvent peak.

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Dichotomin E

IonCalculated m/zObserved m/z
[M+H]+564.2877564.2879
[M+Na]+586.2696586.2698

M represents the molecular formula of Dichotomin E: C30H37N5O6

Experimental Protocols

The spectroscopic data presented above were obtained following the total synthesis of dichotomin E. The key experimental procedures are detailed below.

General Spectroscopic Methods
  • NMR Spectroscopy: 1H and 13C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 500 MHz or higher for proton spectra. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Synthesis and Purification of Dichotomin E

The total synthesis of dichotomin E was achieved through a multi-step sequence starting from commercially available amino acids. A key step in the synthesis is the macrocyclization of a linear pentapeptide precursor. The final product was purified by preparative high-performance liquid chromatography (HPLC) to yield a white solid.

Visualizations

Synthetic Pathway of Dichotomin E

The following diagram illustrates the key steps in the total synthesis of dichotomin E, highlighting the formation of the linear precursor and its subsequent macrocyclization.

Dichotomin_E_Synthesis cluster_0 Linear Peptide Synthesis cluster_1 Cyclization and Deprotection cluster_2 Final Product AminoAcids Protected Amino Acids SPPS Solid-Phase Peptide Synthesis AminoAcids->SPPS LinearPeptide Linear Pentapeptide Precursor SPPS->LinearPeptide Macrocyclization Macrocyclization LinearPeptide->Macrocyclization Deprotection Side-Chain Deprotection Macrocyclization->Deprotection DichotominE Dichotomin E Deprotection->DichotominE

Caption: Synthetic overview for Dichotomin E.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the characterization of synthesized dichotomin E.

Spectroscopic_Workflow Start Synthesized Dichotomin E Purification HPLC Purification Start->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS-ESI) Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic analysis.

Unveiling the Therapeutic Potential of Dichotomin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E is a cyclic pentapeptide that has emerged as a molecule of interest within the scientific community. Its unique cyclic structure imparts a high degree of conformational rigidity, a feature often associated with enhanced metabolic stability and target specificity in drug candidates. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of dichotomin E, with a focus on its potential as a therapeutic agent. Due to the nascent stage of research into its biological activities, this document will focus on the available synthetic methodology, which is a critical prerequisite for further pharmacological investigation. As research progresses, this guide will be updated to include detailed information on its therapeutic targets, mechanism of action, and relevant experimental protocols.

Chemical Profile and Synthesis

At present, the primary body of scientific literature concerning dichotomin E details its chemical synthesis. A notable total synthesis was achieved utilizing dehydrophenylalanine as a "traceless turn-inducer."[1] This innovative approach facilitated a high-yield macrocyclization of the linear peptide precursor under highly concentrated conditions, effectively overcoming the common challenge of cyclodimerization.[1] The synthesis strategy involves the formation of an enamide which promotes the crucial ring-closing step. Subsequent rhodium-catalyzed hydrogenation of the unsaturated cyclic peptide allows for the stereoselective formation of either the natural product, dichotomin E, or its epimer, depending on the choice of phosphine (B1218219) ligand.[1]

Diagram of Synthetic Logic

dichotomin_e_synthesis linear_peptide Linear Pentapeptide Precursor (with Dehydrophenylalanine) preorganization Left-handed α-turn Preorganization linear_peptide->preorganization macrocyclization High-Yield Macrocyclization (Enamide-facilitated) preorganization->macrocyclization unsaturated_cyclic Unsaturated Cyclic Peptide macrocyclization->unsaturated_cyclic hydrogenation Rh-catalyzed Hydrogenation (Stereoselective) unsaturated_cyclic->hydrogenation dichotomin_e Dichotomin E hydrogenation->dichotomin_e epimer Epimer of Dichotomin E hydrogenation->epimer

Caption: Synthetic pathway for Dichotomin E.

Potential Therapeutic Targets and Future Directions

Currently, there is a notable absence of published data regarding the biological activity and, consequently, the potential therapeutic targets of dichotomin E. The focus of the existing literature has been on the development of a robust synthetic route, which is an essential first step to enable the production of sufficient quantities of the molecule for biological screening and pharmacological studies.

The structural characteristics of dichotomin E, as a cyclic peptide, suggest several avenues for future investigation into its therapeutic potential. Cyclic peptides are known to exhibit a range of biological activities, including antimicrobial, antiviral, immunosuppressive, and anticancer effects. Their constrained conformation can lead to high-affinity and selective binding to protein targets, including enzymes and cell surface receptors, which are often implicated in disease pathways.

Workflow for Future Investigation

future_investigation cluster_screening Screening Assays synthesis Scaled-up Synthesis of Dichotomin E screening High-Throughput Biological Screening synthesis->screening antimicrobial Antimicrobial Assays screening->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) screening->cytotoxicity enzyme Enzyme Inhibition Assays screening->enzyme receptor Receptor Binding Assays screening->receptor target_id Target Identification & Validation moa Mechanism of Action Studies target_id->moa preclinical Preclinical Development moa->preclinical antimicrobial->target_id cytotoxicity->target_id enzyme->target_id receptor->target_id

Caption: Proposed workflow for therapeutic target discovery.

Experimental Protocols

As no biological studies on dichotomin E have been published, this section will remain a placeholder for detailed experimental methodologies as they become available. Future updates will include protocols for:

  • In vitro cytotoxicity assays: Methodologies such as MTT, XTT, or LDH release assays to assess the effect of dichotomin E on the viability of various cancer cell lines.

  • Antimicrobial susceptibility testing: Protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

  • Enzyme inhibition assays: Detailed procedures for evaluating the inhibitory activity of dichotomin E against specific enzymes implicated in disease (e.g., proteases, kinases).

  • Receptor binding assays: Methodologies, such as radioligand binding assays or surface plasmon resonance (SPR), to determine the affinity and kinetics of dichotomin E binding to specific cell surface receptors.

  • In vivo efficacy studies: Protocols for animal models of disease to evaluate the therapeutic potential of dichotomin E in a physiological context.

Quantitative Data Summary

This section is reserved for the tabulation of quantitative data from future biological studies of dichotomin E.

Table 1: In Vitro Cytotoxicity of Dichotomin E (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer-
A549Lung Cancer-
HeLaCervical Cancer-
JurkatT-cell Leukemia-

Table 2: Antimicrobial Activity of Dichotomin E (Hypothetical Data)

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria-
Escherichia coliGram-negative Bacteria-
Candida albicansFungal Pathogen-

Conclusion

Dichotomin E represents a structurally intriguing cyclic pentapeptide for which a robust synthetic pathway has been established. While its therapeutic potential remains unexplored, its chemical nature suggests it could be a promising candidate for drug discovery efforts. The immediate future of dichotomin E research lies in the systematic evaluation of its biological activities across a range of disease models. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive investigation and reporting of the therapeutic targets of dichotomin E as this exciting area of research unfolds. Researchers and drug development professionals are encouraged to leverage the established synthesis to explore the pharmacology of this novel cyclic peptide.

References

Dichotomin E Family of Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Family of Cyclic Peptides from Stellaria dichotoma

Introduction

The dichotomin E family of peptides represents a class of cyclic peptides isolated from the roots of the plant Stellaria dichotoma. This technical guide provides a comprehensive overview of the available scientific data on these compounds, catering to researchers, scientists, and drug development professionals. The guide details their structure, biological activities, and the experimental methodologies used for their characterization.

Core Data Summary

The dichotomin family comprises several identified cyclic peptides, designated as dichotomins A through K. While the complete profile of the entire family, including dichotomin E, is still under investigation, structural information for several members has been elucidated.

Table 1: Structural Information of Identified Dichotomin Peptides
Peptide NameAmino Acid Sequence
Dichotomin A Structure not explicitly found in search results
Dichotomin B cyclo(Gly-Thr-Phe-Val-Tyr-Thr)[1]
Dichotomin C Structure not explicitly found in search results
Dichotomin D Structure not explicitly found in search results
Dichotomin E Amino acid sequence not explicitly found, but its total synthesis has been reported.
Dichotomin F Structure elucidated but not detailed in search results
Dichotomin G Structure elucidated but not detailed in search results
Dichotomin H cyclo(Ala-Pro-Thr-Phe-Tyr-Pro-Leu-Ile)[2]
Dichotomin I Structure not explicitly found in search results
Dichotomin J Structure elucidated but not detailed in search results
Dichotomin K Structure elucidated but not detailed in search results

Biological Activities and Quantitative Data

Preliminary studies have revealed a range of biological activities for the dichotomin family, suggesting their potential as therapeutic agents. These activities include cytotoxic, cyclooxygenase (COX) inhibitory, and vasodilator effects. However, specific quantitative data, such as IC50 values, are not yet widely available in the public domain.

Table 2: Overview of Biological Activities of the Dichotomin Peptide Family
Biological ActivityObserved EffectTarget PeptidesQuantitative Data (IC50)
Cytotoxicity Inhibition of cancer cell line growthDichotomin family membersData not available
Cyclooxygenase (COX) Inhibition Inhibition of COX enzyme activityDichotomin family membersData not available
Vasodilator Effect Relaxation of aortic ringsDichotomins J and K[3]Data not available

Experimental Protocols

The following sections detail the generalized experimental methodologies that are typically employed in the study of cyclic peptides like the dichotomins.

Isolation and Purification of Dichotomin Peptides

A general workflow for the isolation of cyclic peptides from plant material, such as Stellaria dichotoma, is outlined below.

G Figure 1. General Workflow for Dichotomin Isolation. cluster_extraction Extraction cluster_partitioning Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Analysis and Characterization plant_material Dried Roots of Stellaria dichotoma extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning (e.g., n-butanol/water) extraction->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) hplc->spectroscopy

Caption: Figure 1. General Workflow for Dichotomin Isolation.

Cytotoxicity Assay

The cytotoxic effects of the dichotomin peptides are typically evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Peptide Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the dichotomin peptides.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated to determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of dichotomin peptides on COX-1 and COX-2 enzymes can be determined using various commercially available assay kits or established protocols.

Protocol:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the dichotomin peptides.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Detection: The production of prostaglandins (B1171923) (e.g., PGE2) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Vasorelaxant Effect Assay

The vasodilator properties of dichotomins J and K were assessed by examining their effect on isolated aortic rings.[3]

Protocol:

  • Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

  • Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution and aerated with a gas mixture.

  • Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

  • Peptide Treatment: Cumulative concentrations of the dichotomin peptides are added to the organ bath.

  • Data Recording and Analysis: The relaxation of the aortic rings is recorded, and the percentage of vasorelaxation is calculated to evaluate the potency of the peptides.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways through which the dichotomin E family of peptides exert their biological effects. Further research is required to elucidate the molecular mechanisms underlying their cytotoxic, anti-inflammatory, and vasodilator activities. A hypothetical signaling pathway for a cytotoxic peptide is presented below for illustrative purposes.

G Figure 2. Hypothetical Cytotoxic Signaling Pathway. Dichotomin Dichotomin Peptide Receptor Cell Surface Receptor Dichotomin->Receptor Binding Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Figure 2. Hypothetical Cytotoxic Signaling Pathway.

Conclusion and Future Directions

The dichotomin E family of peptides from Stellaria dichotoma presents a promising area for future research in drug discovery. The preliminary findings of their diverse biological activities warrant further investigation to fully characterize each member of the family, including dichotomin E. Key future research directions should include:

  • Complete Structure Elucidation: Determining the amino acid sequences of all members of the dichotomin family.

  • Quantitative Biological Evaluation: Conducting comprehensive studies to determine the IC50 values and efficacy of each peptide for their respective biological targets.

  • Mechanism of Action Studies: Investigating the specific signaling pathways and molecular targets through which these peptides exert their effects.

  • Synthesis of Analogs: The total synthesis of dichotomin E opens the door to creating analogs with potentially improved activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing family of natural products. The information compiled herein highlights the current knowledge and underscores the significant potential of the dichotomin peptides in the development of novel therapeutics.

References

A Technical Guide to the Conformational Analysis of Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of dichotomin E, a cyclic pentapeptide. While specific, in-depth conformational studies on dichotomin E are not extensively available in public literature, this document synthesizes known structural information about its precursors and analogous cyclic peptides. It details the key experimental and computational methodologies employed in such analyses, offering a robust framework for researchers in the field.

Introduction to Dichotomin E and Conformational Analysis

Dichotomin E is a cyclic pentapeptide whose synthesis has garnered interest in the field of organic chemistry. Understanding the three-dimensional structure and conformational dynamics of such molecules is paramount for elucidating their biological activity and for rational drug design. Conformational analysis provides insights into the spatial arrangement of atoms, which can change through rotation about single bonds, and determines how a molecule interacts with its biological targets.

A pivotal study on the total synthesis of dichotomin E revealed crucial conformational details about its linear precursor. Through NMR analysis and molecular modeling, it was determined that the linear peptide adopts a left-handed α-turn, a conformation that pre-organizes the molecule for efficient macrocyclization.[1] This highlights the importance of conformational preferences even in the synthetic pathway of cyclic peptides.

Conformational Landscape of Related Peptides

Due to the limited direct quantitative data on dichotomin E's conformation, we present representative data from studies on cyclic pentapeptides and peptides containing dehydrophenylalanine (ΔPhe), a key residue in the synthesis of dichotomin E. This data serves as a valuable reference for postulating the likely conformational states of dichotomin E.

Cyclic pentapeptides are known to adopt various turn structures to accommodate the cyclic constraint.[2] The most common secondary structures are β-turns and γ-turns. Peptides containing dehydrophenylalanine are also known to favor turn structures.[3]

Table 1: Representative Conformational Parameters of Related Peptides

Peptide Class/ResidueStructural MotifTypical Dihedral Angles (φ, ψ)Reference
Model Tripeptides with ΔZPheHydrogen-Bonded 10-membered ringφ1 = -30°, ψ1 = 120°; φ2 = 30°, ψ2 = 30°[4]
Acyclic Tetrapeptides with ΔZPheType II β-turnEquilibrium between folded and extended[5]
Cyclic Pentapeptidesβ-turn and γ-turn CombinationEquilibrium between Type I and Type II β-turns[6]

Note: This table presents typical values from studies on related molecules and should be considered as a guide for the potential conformations of dichotomin E.

Experimental Protocols for Conformational Analysis

The primary experimental technique for determining the conformation of peptides in solution is Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides atomic-level information on the structure and dynamics of molecules in solution.

  • Sample Preparation:

    • The peptide sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration of 1-10 mM.

    • A trace amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Data Acquisition:

    • 1D ¹H NMR: Provides initial information about the number and chemical environment of protons.

    • 2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, typically within the same amino acid residue.

    • 2D Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system of an amino acid residue.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the most critical experiment for conformational analysis. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Data Analysis:

    • Resonance Assignment: All proton signals are assigned to specific amino acids in the peptide sequence using COSY and TOCSY spectra.

    • Distance Restraints: NOESY cross-peaks are integrated to derive interproton distance restraints. These are often categorized as strong (1.8-2.7 Å), medium (1.8-3.3 Å), and weak (1.8-5.0 Å).

    • Dihedral Angle Restraints: Scalar coupling constants (³J_HNα) obtained from high-resolution 1D or 2D spectra can be related to the φ dihedral angle through the Karplus equation.

Computational Protocols for Conformational Analysis

Computational modeling is used to generate 3D structures that are consistent with the experimental data and to explore the conformational energy landscape.

  • Molecular Dynamics (MD) Simulations:

    • System Setup: An initial 3D structure of the peptide is generated. This can be a random conformation or one based on known templates. The molecule is then placed in a simulation box filled with an appropriate solvent model (e.g., TIP3P water).

    • Energy Minimization: The initial structure is energy-minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature and the pressure is stabilized to allow the solvent to equilibrate around the peptide.

    • Production Run: A long MD simulation (typically nanoseconds to microseconds) is run, during which the trajectory (atomic coordinates over time) is saved at regular intervals.

    • Analysis: The trajectory is analyzed to identify stable conformations, calculate dihedral angles, and compute theoretical NOEs that can be compared with experimental data.

  • Structure Calculation with Distance Restraints:

    • Programs like CYANA, XPLOR-NIH, or Amber are used to generate a family of 3D structures that satisfy the experimental distance and dihedral angle restraints derived from NMR.

    • A large number of random starting structures are generated and subjected to simulated annealing or energy minimization against a target function that includes terms for covalent geometry, van der Waals repulsion, and the experimental restraints.

    • The resulting structures are clustered and a representative ensemble of low-energy conformers that agree with the experimental data is selected.

Visualizations

5.1. Experimental Workflow for Conformational Analysis

The following diagram outlines a typical workflow for the conformational analysis of a cyclic peptide like dichotomin E.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis dissolution Dissolution in Deuterated Solvent peptide_synthesis->dissolution nmr_acquisition 1D & 2D NMR Data Acquisition (COSY, TOCSY, NOESY) dissolution->nmr_acquisition nmr_processing Data Processing & Resonance Assignment nmr_acquisition->nmr_processing restraint_generation Generate Distance & Dihedral Restraints nmr_processing->restraint_generation md_simulation Molecular Dynamics Simulations restraint_generation->md_simulation structure_calculation Structure Calculation & Refinement restraint_generation->structure_calculation md_simulation->structure_calculation conformational_ensemble Final Conformational Ensemble structure_calculation->conformational_ensemble

Caption: A generalized workflow for determining the solution conformation of a cyclic peptide.

5.2. Hypothetical Signaling Pathway

While the specific biological target and signaling pathway of dichotomin E are not well-defined, many bioactive cyclic peptides interact with cell surface receptors to modulate intracellular signaling. The following diagram illustrates a hypothetical pathway.

signaling_pathway DichotominE Dichotomin E Receptor Cell Surface Receptor (e.g., GPCR) DichotominE->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Kinase Protein Kinase A Activation SecondMessenger->Kinase Activates CellularResponse Cellular Response (e.g., Gene Expression Changes) Kinase->CellularResponse Phosphorylates Targets

References

Methodological & Application

Application Notes and Protocols for Macrocyclization of Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and potential macrocyclization methods for the synthesis of dichotomin E, a cyclic peptide of interest. The document includes comparative data on different synthetic strategies, detailed experimental protocols, and visualizations of the synthetic workflows.

Introduction to Dichotomin E and its Macrocyclization

Dichotomin E is a cyclic peptide whose biological activities are an area of ongoing research. The synthesis of cyclic peptides like dichotomin E presents a significant chemical challenge, with the macrocyclization step being critical for achieving good yields and purity. The choice of macrocyclization strategy can be influenced by factors such as the peptide sequence, the presence of sensitive functional groups, and the desired scale of the synthesis. This document outlines two primary approaches for the macrocyclization of dichotomin E precursors: the innovative use of a "traceless" turn-inducer and established solution-phase cyclization techniques.

Macrocyclization Methodologies

Two principal strategies for the macrocyclization of dichotomin E are presented:

  • Dehydrophenylalanine-Induced Macrocyclization: This modern approach utilizes a dehydrophenylalanine (ΔPhe) residue incorporated into the linear peptide precursor. The geometric constraint imposed by the double bond in ΔPhe pre-organizes the peptide backbone into a conformation that favors macrocyclization, leading to significantly higher yields of the desired monomeric cyclic peptide over competing oligomerization reactions.[1][2] This method is highlighted by its efficiency and high selectivity.[1][2]

  • Solution-Phase Macrocyclization with Coupling Agents: This is a more traditional and widely applicable method for peptide cyclization. It involves the activation of the C-terminal carboxylic acid of a linear peptide precursor in dilute solution, followed by intramolecular nucleophilic attack from the N-terminal amine. Common coupling reagents for this purpose include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). While broadly applicable, this method often requires careful optimization of reaction conditions to maximize the yield of the cyclic monomer.

  • Native Chemical Ligation (NCL): This powerful chemoselective method can also be adapted for peptide macrocyclization. The process involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. For head-to-tail cyclization, the linear precursor would need to be synthesized with a C-terminal thioester and an N-terminal cysteine. Following the intramolecular ligation, the cysteine can be desulfurized to an alanine (B10760859) if required, providing a "traceless" ligation junction.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different macrocyclization methods. Please note that specific data for dichotomin E is limited in the public domain, and the values for solution-phase cyclization are based on general observations for similar cyclic peptides.

MethodKey ReagentsTypical Concentration (mM)Typical Yield (%)Key Advantages
Dehydrophenylalanine-Induced ΔPhe in precursor, Rh-catalyst for hydrogenationCan be performed at higher concentrations than traditional methodsHighHigh selectivity for monomeric cyclization, high yields.[1]
Solution-Phase (HATU) HATU, DIPEA1-5GoodWidely applicable, well-established methodology.
Native Chemical Ligation C-terminal thioester, N-terminal Cysteine, Thiol catalyst1-10Good to ExcellentHighly chemoselective, tolerant of many functional groups.

Experimental Protocols

Protocol 1: Dehydrophenylalanine-Induced Macrocyclization and Hydrogenation

This protocol is based on the innovative use of dehydrophenylalanine to facilitate efficient cyclization.

1. Synthesis of the Linear Precursor:

  • The linear peptide containing a (Z)-dehydrophenylalanine residue is synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin).
  • Fmoc-protected amino acids are used throughout the synthesis.
  • The ΔPhe residue is incorporated using Fmoc-(Z)-ΔPhe-OH.
  • Upon completion of the sequence, the peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 20% TFA in DCM) to yield the fully protected linear precursor.

2. Macrocyclization:

  • The cleaved, protected linear peptide is dissolved in an appropriate solvent (e.g., DMF or DCM) at a concentration significantly higher than that used in traditional cyclizations.
  • A suitable coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.
  • The reaction is stirred at room temperature and monitored by LC-MS until the linear precursor is consumed.

3. Hydrogenation of the Dehydro-Cyclic Peptide:

  • The crude cyclic dehydropeptide is purified by flash chromatography or preparative HPLC.
  • The purified peptide is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol).
  • A rhodium catalyst (e.g., Rh(I) complex) is added. The choice of phosphine (B1218219) ligand associated with the catalyst can influence the stereoselectivity of the hydrogenation.
  • The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete, as monitored by LC-MS.
  • The final product, dichotomin E, is purified by preparative HPLC.

Protocol 2: Solution-Phase Macrocyclization using HATU

This protocol outlines a general procedure for the head-to-tail cyclization of a linear peptide precursor in solution.

1. Synthesis and Cleavage of the Linear Peptide:

  • The linear peptide precursor of dichotomin E is synthesized using standard Fmoc-based SPPS.
  • The peptide is cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O; 95:2.5:2.5) to remove all protecting groups.
  • The crude linear peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

2. Solution-Phase Cyclization:

  • The lyophilized crude linear peptide is dissolved in a large volume of a suitable solvent, typically DMF or a mixture of DCM/DMF, to achieve a final concentration of 1-5 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
  • A non-nucleophilic base, such as DIPEA (2-4 equivalents), is added to the solution.
  • In a separate vessel, HATU (1.1-1.5 equivalents) is dissolved in a small amount of the reaction solvent.
  • The HATU solution is added dropwise to the stirred peptide solution over a period of several hours using a syringe pump.
  • The reaction is allowed to proceed at room temperature for 12-24 hours. Progress is monitored by analyzing aliquots of the reaction mixture by LC-MS.

3. Purification:

  • Once the cyclization is complete, the solvent is removed under reduced pressure.
  • The crude cyclic peptide is purified by preparative reverse-phase HPLC to yield the final dichotomin E product.

Visualizations

Experimental Workflow: Dehydrophenylalanine-Induced Macrocyclization

cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization Solution-Phase Cyclization cluster_hydrogenation Hydrogenation & Purification SPPS_start Start with Resin SPPS_elongation Fmoc-AA Coupling Cycles (including Fmoc-ΔPhe-OH) SPPS_start->SPPS_elongation SPPS_cleavage Cleavage from Resin SPPS_elongation->SPPS_cleavage Cyclization_step Macrocyclization (HATU/DIPEA) SPPS_cleavage->Cyclization_step Linear Precursor Hydrogenation_step Rh-catalyzed Hydrogenation Cyclization_step->Hydrogenation_step Cyclic Dehydropeptide Purification Final Purification (HPLC) Hydrogenation_step->Purification Dichotomin_E Dichotomin E Purification->Dichotomin_E

Caption: Workflow for dichotomin E synthesis via dehydrophenylalanine-induced macrocyclization.

Logical Relationship: Factors Influencing Macrocyclization Success

cluster_factors Key Factors cluster_outcomes Potential Outcomes Concentration Concentration Monomer Cyclic Monomer (Desired Product) Concentration->Monomer Low conc. favors Dimer Cyclic Dimer/ Oligomer Concentration->Dimer High conc. favors Coupling_Reagent Coupling Reagent Coupling_Reagent->Monomer Efficient reagents (e.g., HATU) Epimerization Epimerization Coupling_Reagent->Epimerization Strong reagents can increase risk Peptide_Sequence Peptide Sequence (Turn-inducing elements) Peptide_Sequence->Monomer Pre-organization (e.g., ΔPhe) Solvent Solvent Solvent->Monomer Proper solvation

Caption: Interplay of factors determining the outcome of peptide macrocyclization.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Dichotomin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E is a cyclic pentapeptide that has garnered interest within the scientific community. Its constrained cyclic structure makes it an attractive scaffold for the development of novel therapeutic agents with potentially enhanced stability and bioactivity compared to linear peptides. Solid-phase peptide synthesis (SPPS) provides an efficient and robust methodology for the synthesis of dichotomin E and its analogs, enabling systematic structure-activity relationship (SAR) studies.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of dichotomin E analogs using Fmoc-based SPPS and solution-phase cyclization.

Data Presentation

The successful synthesis of a library of dichotomin E analogs requires careful monitoring of key parameters such as yield and purity at each stage. The following table summarizes representative quantitative data for the synthesis of a small set of hypothetical dichotomin E analogs, where 'Xaa' represents the position of amino acid substitution. These values are typical for the described synthetic approach and may vary depending on the specific amino acid sequence.

Analog Linear Precursor Yield (%) Cyclization Yield (%) Overall Yield (%) Purity by RP-HPLC (%) Mass (Observed) Mass (Calculated)
Dichotomin E854034>98548.28548.27
[Ala¹]-Dichotomin E823831>97490.26490.25
[Phe¹]-Dichotomin E783527>98566.29566.28
[D-Ala¹]-Dichotomin E803730>96490.26490.25

Experimental Protocols

The following protocols detail the steps for the synthesis of dichotomin E analogs, from the assembly of the linear peptide on a solid support to the final purification of the cyclic product.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor (Fmoc/tBu Strategy)

This protocol describes the manual synthesis of a linear pentapeptide precursor on a 2-chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin allows for the cleavage of the protected peptide, which is necessary for subsequent solution-phase cyclization.[1]

1. Resin Preparation and First Amino Acid Loading:

  • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour in a reaction vessel.[1]
  • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (8 equivalents) in DCM.
  • Add the amino acid solution to the drained resin and agitate for 2-4 hours.
  • To cap any unreacted sites, wash the resin with DCM and treat with a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.
  • Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).

2. Chain Elongation (Iterative Cycles):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.[2] Wash the resin thoroughly with DMF.
  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.[2] Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
  • Washing: After coupling, wash the resin with DMF, DCM, and then DMF again.
  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

Protocol 2: Cleavage of the Linear Peptide from the Resin

1. Resin Preparation:

  • After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

2. Cleavage:

  • Treat the dry resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[2] Use appropriate scavengers depending on the amino acid composition (e.g., EDT for Cys, thioanisole (B89551) for Met).

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
  • Dry the crude linear peptide under vacuum.

Protocol 3: Solution-Phase Cyclization

1. Cyclization Reaction:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
  • Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Monitor the reaction progress by LC-MS until the linear precursor is consumed.

2. Work-up:

  • Remove the DMF under reduced pressure.
  • Redissolve the residue in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) for purification.

Protocol 4: Purification and Characterization

1. Purification by Preparative RP-HPLC:

  • Purify the crude cyclic peptide using a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system.
  • Use a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA. The specific gradient will need to be optimized based on the hydrophobicity of the analog.
  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure product.

2. Lyophilization:

  • Combine the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

3. Characterization:

  • Confirm the identity and purity of the final product using:
  • Analytical RP-HPLC: To assess purity.
  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight.
  • NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY, NOESY): For structural elucidation of novel analogs.

Visualizations

Experimental Workflow for Synthesis of Dichotomin E Analogs

experimental_workflow cluster_spiro Solid-Phase Peptide Synthesis (SPPS) cluster_solution Solution-Phase Chemistry cluster_purification Purification & Characterization Resin 2-Chlorotrityl Chloride Resin Loading 1. First Amino Acid Loading Resin->Loading Elongation 2. Iterative Deprotection & Coupling Loading->Elongation LinearPeptideResin Linear Peptide on Resin Elongation->LinearPeptideResin Cleavage 3. Cleavage from Resin (TFA Cocktail) LinearPeptideResin->Cleavage Transfer CrudeLinear Crude Linear Peptide Cleavage->CrudeLinear Cyclization 4. Solution-Phase Cyclization (HATU/DIPEA) CrudeLinear->Cyclization CrudeCyclic Crude Cyclic Peptide Cyclization->CrudeCyclic Purification 5. Preparative RP-HPLC CrudeCyclic->Purification Transfer PureCyclic Pure Cyclic Peptide Analog Purification->PureCyclic Characterization 6. Characterization (LC-MS, NMR) PureCyclic->Characterization

Caption: Workflow for the synthesis of dichotomin E analogs.

Hypothetical Signaling Pathway for Biological Screening

While the specific biological targets of dichotomin E are not yet fully elucidated, novel cyclic peptides are often screened for their effects on key cellular signaling pathways implicated in diseases such as cancer. The following diagram illustrates a hypothetical pathway that could be investigated.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription DichotominE Dichotomin E Analog DichotominE->RAF Inhibition? Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical MAPK signaling pathway for screening.

References

Application Note: Purification of Synthetic Dichotomin E by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E is a cyclic pentapeptide that has been the subject of interest in synthetic chemistry.[1][2] As with any synthetic peptide intended for research or therapeutic development, achieving high purity is critical to ensure accurate biological data and safety. High-Performance Liquid Chromatography (HPLC) is the industry standard for the purification of synthetic peptides, offering high resolution and efficiency.[3] This application note provides a detailed protocol for the purification of synthetic dichotomin E using reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.

Physicochemical Properties of Dichotomin E

A precise understanding of the physicochemical properties of dichotomin E is fundamental to developing a robust purification strategy. These properties dictate the selection of the appropriate HPLC column, mobile phases, and gradient conditions.

Note: The exact amino acid sequence, and consequently the precise molecular weight and isoelectric point of dichotomin E, are not publicly available in the searched literature. For the purpose of this application note, we will use a placeholder sequence for a generic cyclic pentapeptide. Users of this protocol should substitute the following placeholder data with the specific properties of their synthetic dichotomin E.

PropertyValue (Placeholder)Significance for HPLC Purification
Amino Acid Sequence cyclo(Gly-Ala-Phe-Leu-Pro)Determines the overall hydrophobicity and potential for secondary interactions with the stationary phase.
Molecular Weight ~500 g/mol Influences the choice of pore size for the HPLC column packing material.
Isoelectric Point (pI) ~6.0Guides the selection of mobile phase pH to control the peptide's charge state and improve peak shape.

Typical Impurities in Synthetic Dichotomin E

The solid-phase peptide synthesis (SPPS) process can introduce several types of impurities that need to be removed during purification. Understanding these potential impurities is crucial for optimizing the separation.

Impurity TypeDescription
Truncated Sequences Peptides missing one or more amino acids from the target sequence.
Deletion Sequences Peptides where one or more amino acids are missing from within the sequence.
Incompletely Deprotected Peptides Peptides that retain protecting groups on their side chains.
Epimers/Diastereomers Stereoisomers of the target peptide that may have formed during synthesis.
Reagent Adducts Byproducts from cleavage and deprotection steps, such as scavengers and trifluoroacetic acid (TFA).

Experimental Protocol: Purification of Synthetic Dichotomin E by RP-HPLC

This protocol outlines a general method for the purification of a synthetic cyclic pentapeptide like dichotomin E. Optimization of the gradient and other parameters may be necessary based on the specific impurity profile of the crude product.

Materials and Reagents
  • Crude synthetic dichotomin E

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Analytical HPLC system for purity analysis

  • Lyophilizer

Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Post-Purification Crude_Peptide Crude Dichotomin E Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Check Analytical HPLC of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Dichotomin E Lyophilization->Pure_Peptide

Caption: Experimental workflow for the purification of synthetic dichotomin E.

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude synthetic dichotomin E in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Conditions:

ParameterCondition
Column Reversed-phase C18, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Detection UV at 214 nm and 280 nm
Gradient 10-50% Mobile Phase B over 40 minutes
Injection Volume Dependent on crude sample concentration and column capacity
  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to dichotomin E.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Use a similar but faster gradient for the analytical run (e.g., 10-60% B over 15 minutes on a 4.6 mm ID column).

  • Pooling and Lyophilization:

    • Pool the fractions with a purity of ≥98%.

    • Freeze the pooled fractions and lyophilize to obtain the purified dichotomin E as a white powder.

Data Presentation

The following table summarizes the expected outcomes of the purification process.

ParameterCrude ProductPurified Product
Purity (by analytical HPLC) 50-70%≥98%
Yield N/A20-40% (typical)
Appearance Off-white to yellowish solidWhite fluffy powder

Signaling Pathway Diagram (Placeholder)

As the biological function and associated signaling pathways of dichotomin E are not detailed in the provided search results, a placeholder diagram is provided below to illustrate the format. This diagram depicts a generic peptide-receptor interaction and downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dichotomin_E Dichotomin E Receptor Receptor Dichotomin_E->Receptor Binding Effector Effector Protein Receptor->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

Caption: Generic peptide-receptor signaling pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of synthetic dichotomin E using reversed-phase HPLC. By following these guidelines, researchers, scientists, and drug development professionals can achieve a high degree of purity for their synthetic peptide, which is essential for reliable downstream applications. The provided workflow and diagrams serve as a clear guide through the purification and analysis process. It is important to reiterate that the specific physicochemical properties of the user's synthetic dichotomin E should be used to optimize the provided protocol for the best results.

References

Application Notes and Protocols: Rh-Catalyzed Diastereoselective Hydrogenation in the Total Synthesis of Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E, a cyclic pentapeptide, has garnered interest within the scientific community due to its unique structure and potential biological activity. A key step in the total synthesis of this natural product is the diastereoselective hydrogenation of a cyclic dehydropeptide precursor. This process, catalyzed by a rhodium complex, is critical for establishing the final stereochemistry of the molecule. The choice of chiral phosphine (B1218219) ligand associated with the rhodium catalyst dictates the stereochemical outcome, allowing for the selective formation of either dichotomin E or its epimer. This application note provides detailed protocols and data for the Rh-catalyzed hydrogenation step in the synthesis of dichotomin E, based on published research.[1][2]

Data Presentation

The following table summarizes the quantitative data for the Rh-catalyzed hydrogenation of the bis-dehydro cyclic peptide precursor to dichotomin E. The selection of the ancillary phosphine ligand is demonstrated to be the determining factor for the diastereoselectivity of the reaction.

EntryRh PrecursorLigandProductYield (%)Diastereomeric Ratio (dr)
1[Rh(cod)₂]BF₄(S,S',R,R')-DuanPhos (L4)Dichotomin E86>20:1
2[Rh(cod)₂]BF₄1,3-bis(diphenylphosphino)propane (B126693) (dppp)Epimer of Dichotomin ENot Reported8:1

Table 1: Summary of Rh-catalyzed hydrogenation results in the synthesis of dichotomin E and its epimer.[1][3]

Experimental Protocols

The following protocols are derived from the synthetic procedures reported in the literature for the total synthesis of dichotomin E.[1][2][4]

Materials
  • Bis-dehydro cyclic pentapeptide precursor

  • [Rh(cod)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (S,S',R,R')-DuanPhos

  • 1,3-bis(diphenylphosphino)propane (dppp)

  • Methanol (B129727) (MeOH), anhydrous

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Protocol 1: Synthesis of Dichotomin E via Asymmetric Hydrogenation

This protocol outlines the diastereoselective hydrogenation to yield the natural product, dichotomin E.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bis-dehydro cyclic pentapeptide precursor (1.0 equiv) in anhydrous methanol (0.05 M).

  • In a separate vial, add [Rh(cod)₂]BF₄ (0.05 equiv) and (S,S',R,R')-DuanPhos (0.055 equiv).

  • Add anhydrous methanol to the vial to dissolve the catalyst components and stir for 15 minutes at room temperature to preform the catalyst.

  • Hydrogenation Reaction: Transfer the activated catalyst solution to the flask containing the substrate via cannula.

  • Purge the reaction vessel with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by a suitable method (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the system with argon.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford dichotomin E as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The diastereomeric ratio can be determined by HPLC analysis on a chiral stationary phase.

Protocol 2: Synthesis of the Epimer of Dichotomin E

This protocol describes the hydrogenation to produce the epimer of dichotomin E, demonstrating ligand-controlled diastereoselectivity.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bis-dehydro cyclic pentapeptide precursor (1.0 equiv) in anhydrous tetrahydrofuran (0.05 M).

  • In a separate vial, add [Rh(cod)₂]BF₄ (0.05 equiv) and 1,3-bis(diphenylphosphino)propane (dppp) (0.055 equiv).

  • Add anhydrous THF to the vial to dissolve the catalyst components and stir for 15 minutes at room temperature.

  • Hydrogenation Reaction: Transfer the catalyst solution to the flask containing the substrate.

  • Purge the reaction vessel with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate the epimer of dichotomin E.

Visualizations

The following diagrams illustrate the key transformations and the logical workflow in the synthesis of dichotomin E.

dichotomin_E_synthesis_workflow cluster_start Starting Materials cluster_cyclization Macrocyclization cluster_hydrogenation Diastereoselective Hydrogenation linear_peptide Linear Pentapeptide Precursor bis_dehydro_peptide Bis-dehydro Cyclic Pentapeptide linear_peptide->bis_dehydro_peptide Macrocyclization dichotomin_E Dichotomin E bis_dehydro_peptide->dichotomin_E [Rh], (S,S',R,R')-DuanPhos, H₂ epimer Epimer of Dichotomin E bis_dehydro_peptide->epimer [Rh], dppp, H₂

Caption: Synthetic workflow for dichotomin E.

catalyst_substrate_interaction cluster_reactants Reactants cluster_intermediate Catalyst-Substrate Complex cluster_products Products rh_catalyst [Rh(L*)]+ complex [Rh(L*)(Substrate)] Complex rh_catalyst->complex substrate Bis-dehydro Cyclic Peptide substrate->complex dichotomin_E Dichotomin E complex->dichotomin_E H₂ delivery (DuanPhos) epimer Epimer complex->epimer H₂ delivery (dppp)

Caption: Ligand-controlled stereoselectivity.

References

Application Notes and Protocols for Peptide-Drug Conjugate (PDC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Development of a Novel Peptide-Drug Conjugate (PDC)

Disclaimer: No public information is currently available regarding "dichotomin E" in the context of peptide-drug conjugate development. The following application notes and protocols are provided as a comprehensive guide and template for the development of a hypothetical peptide-drug conjugate, hereinafter referred to as Peptide-Payload Conjugate (PPC). The principles and methodologies described are based on established practices in the field of PDC research and development.

Introduction to Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[1][2][3][4][5] PDCs consist of three main components: a homing peptide that selectively binds to receptors overexpressed on tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the peptide and the payload. The advantages of PDCs over other targeted therapies, such as antibody-drug conjugates (ADCs), include smaller size, which allows for better tumor penetration, lower immunogenicity, and more cost-effective synthesis.

Components of a Peptide-Payload Conjugate (PPC)

The design and efficacy of a PPC are critically dependent on the careful selection of its three key components.

  • Homing Peptide: The peptide component is responsible for the selective targeting of the conjugate to tumor cells. The chosen peptide should exhibit high affinity and selectivity for a receptor that is overexpressed on the target cancer cells compared to normal tissues.

  • Cytotoxic Payload: The payload is the pharmacologically active component of the PDC. These are often highly potent cytotoxic agents that are too toxic to be administered systemically on their own. The choice of payload depends on the target cancer type and the desired mechanism of action.

  • Linker: The linker connects the homing peptide to the cytotoxic payload and plays a crucial role in the stability and release of the drug. Linkers can be either cleavable, designed to release the payload upon entering the target cell, or non-cleavable, where the payload is released upon degradation of the entire conjugate.

Quantitative Data Summary for a Hypothetical Peptide-Payload Conjugate (PPC)

The following tables present hypothetical data for the characterization and efficacy evaluation of a PPC.

Table 1: In Vitro Cytotoxicity of PPC

Cell LineTarget Receptor ExpressionPPC IC50 (nM)Free Payload IC50 (nM)
Cancer Cell Line AHigh151.2
Cancer Cell Line BModerate851.5
Normal Cell Line CLow> 10001.8

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: In Vivo Efficacy of PPC in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2
Free Payload125-15
PPC1085-3
PPC2095-5

Tumor growth inhibition and body weight change are measured at the end of the study.

Experimental Protocols

Protocol for PPC Synthesis via Cysteine-Maleimide Conjugation

This protocol describes a common method for conjugating a maleimide-activated payload to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing homing peptide

  • Maleimide-activated cytotoxic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography system

Procedure:

  • Dissolve the cysteine-containing peptide in PBS at a concentration of 10 mg/mL.

  • Dissolve the maleimide-activated payload in DMF at a concentration of 20 mg/mL.

  • Add the payload solution to the peptide solution at a molar ratio of 1.5:1 (payload:peptide).

  • Incubate the reaction mixture at room temperature for 4 hours with gentle stirring.

  • Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Upon completion, purify the PPC using a size-exclusion chromatography system to remove unreacted payload and peptide.

  • Characterize the purified PPC by mass spectrometry to confirm the drug-to-peptide ratio.

Protocol for In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic activity of the PPC against cancer and normal cell lines.

Materials:

  • Target cancer cell lines and a normal control cell line

  • Cell culture medium and supplements

  • PPC and free payload stock solutions

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the PPC and the free payload in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer to determine the number of viable cells.

  • Calculate the IC50 values by plotting the cell viability against the compound concentration.

Protocol for In Vivo Xenograft Efficacy Study

This protocol describes a typical xenograft mouse model to evaluate the anti-tumor efficacy of the PPC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Target cancer cell line

  • Matrigel

  • PPC and free payload formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., vehicle control, free payload, and different doses of PPC).

  • Administer the treatments intravenously or intraperitoneally according to the study design.

  • Measure the tumor volume and body weight of each mouse twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

PDC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_tumor_cell Tumor Cell PDC Peptide-Payload Conjugate (PPC) Receptor Tumor Cell Receptor PDC->Receptor 1. Binding Internalization Endocytosis/ Internalization Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: Mechanism of action of a peptide-drug conjugate.

PDC_Development_Workflow Target_Selection 1. Target & Peptide Selection Payload_Linker_Design 2. Payload & Linker Design Target_Selection->Payload_Linker_Design Conjugation 3. Peptide-Payload Conjugation Payload_Linker_Design->Conjugation In_Vitro_Eval 4. In Vitro Evaluation Conjugation->In_Vitro_Eval In_Vivo_Eval 5. In Vivo Efficacy & Tox In_Vitro_Eval->In_Vivo_Eval Lead_Optimization 6. Lead Optimization In_Vitro_Eval->Lead_Optimization In_Vivo_Eval->Lead_Optimization Clinical_Dev 7. Clinical Development In_Vivo_Eval->Clinical_Dev Lead_Optimization->Conjugation Iterative Refinement

Caption: Workflow for peptide-drug conjugate development.

PDC_Component_Relationship PDC Peptide-Drug Conjugate (PDC) Peptide Homing Peptide PDC->Peptide Linker Linker PDC->Linker Payload Cytotoxic Payload PDC->Payload Specificity Tumor Specificity Peptide->Specificity determines Stability Systemic Stability Linker->Stability ensures Release Controlled Release Linker->Release controls Potency High Potency Payload->Potency provides

Caption: Logical relationship of PDC components.

References

Asymmetric Synthesis of Dichotomin E Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomin E is a cyclic pentapeptide natural product that has garnered significant interest within the scientific community due to its unique structure and potential biological activity. The asymmetric synthesis of its precursors is a critical step in the total synthesis of this complex molecule. This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the asymmetric synthesis of dichotomin E precursors: Rh-catalyzed Asymmetric Hydrogenation of a cyclic pentapeptide and Native Chemical Ligation (NCL) of linear peptide fragments. These methodologies offer distinct advantages and pathways to constructing the chiral centers and the macrocyclic core of dichotomin E.

I. Rh-Catalyzed Asymmetric Hydrogenation Approach

This strategy involves the synthesis of a cyclic pentapeptide containing a dehydroamino acid residue, which is then subjected to a stereoselective hydrogenation reaction to establish the desired chirality. A key precursor in this approach is a cyclic pentapeptide containing dehydrophenylalanine (ΔPhe).

Workflow for Rh-Catalyzed Asymmetric Hydrogenation

cluster_0 Linear Pentapeptide Synthesis cluster_1 Macrocyclization cluster_2 Asymmetric Hydrogenation cluster_3 Final Product A Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor B Solution-Phase Macrocyclization A->B Cleavage from resin C Rh-Catalyzed Asymmetric Hydrogenation B->C Cyclic Pentapeptide D Dichotomin E Precursor C->D Stereoselective Reduction

Caption: Workflow for the synthesis of dichotomin E precursors via Rh-catalyzed asymmetric hydrogenation.

Experimental Protocols

1. Synthesis of the Linear Pentapeptide Precursor

The linear pentapeptide containing dehydrophenylalanine is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

  • Protocol:

    • Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Perform sequential coupling of the protected amino acids (Fmoc-protected) in the desired sequence.

    • For the introduction of the dehydrophenylalanine residue, a precursor such as Fmoc-L-Ser(tBu)-OH can be used, followed by elimination to form the dehydroamino acid on the resin.

    • After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

    • Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Macrocyclization of the Linear Pentapeptide

The purified linear peptide is cyclized in solution to form the macrocyclic precursor.

  • Protocol:

    • Dissolve the linear peptide in a high-volume of a suitable solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add a coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling agent, along with a base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Remove the solvent under reduced pressure and purify the cyclic peptide by RP-HPLC.

3. Rh-Catalyzed Asymmetric Hydrogenation

The key stereoselective step is the asymmetric hydrogenation of the dehydrophenylalanine residue within the cyclic pentapeptide.

  • Protocol:

    • Dissolve the cyclic pentapeptide in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Add a chiral rhodium catalyst. A common catalyst system is a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos or a similar C₂-symmetric bisphosphine ligand).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).

    • Stir the reaction at a controlled temperature until the reaction is complete, as monitored by LC-MS.

    • Remove the catalyst by filtration through a pad of silica (B1680970) gel or by other appropriate methods.

    • Purify the final dichotomin E precursor by RP-HPLC.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
MacrocyclizationCyclic Pentapeptide60-80N/AN/A
Asymmetric HydrogenationDichotomin E Precursor>95>98>20:1

Note: Yields and stereoselectivities are highly dependent on the specific catalyst, ligand, and reaction conditions used.

II. Native Chemical Ligation (NCL) Approach

This convergent strategy involves the synthesis of two smaller, linear peptide fragments which are then joined together using Native Chemical Ligation, followed by a desulfurization step to yield the final precursor.

Workflow for Native Chemical Ligation

cluster_0 Fragment Synthesis cluster_1 Ligation and Desulfurization cluster_2 Final Product A SPPS of Peptide Thioester C Native Chemical Ligation (NCL) A->C B SPPS of N-terminal Cysteine Peptide B->C D Desulfurization C->D Ligated Peptide E Dichotomin E Precursor D->E

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Dichotomin E Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the macrocyclization of dichotomin E. The information is based on established high-yield synthetic protocols and aims to facilitate the efficient production of this cyclic pentapeptide.

Troubleshooting Guide

This guide addresses common problems that can lead to low yields during the macrocyclization of the linear precursor of dichotomin E.

Problem Potential Cause Recommended Solution
Low to no conversion of the linear precursor to the cyclic product. Inefficient activation of the C-terminus.Ensure the use of a potent coupling reagent. For the dehydrophenylalanine-containing precursor of dichotomin E, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) has been used successfully.[1]
Sub-optimal reaction temperature.The reaction should be performed at room temperature.[1]
Formation of significant amounts of oligomers or polymers. High concentration of the linear precursor.While the dehydrophenylalanine turn-inducer allows for higher concentrations than traditional methods, excessive concentration can still favor intermolecular reactions. A concentration of 10 mM in a suitable solvent like dichloromethane (B109758) (DCM) has been shown to be effective.[1]
Slow initiation of the cyclization reaction.The slow addition of the coupling reagent and base to the solution of the linear precursor can help maintain a low effective concentration of the activated species, favoring intramolecular cyclization.
Epimerization at the C-terminal amino acid. Use of a strong base or prolonged reaction times.N,N-Diisopropylethylamine (DIPEA) is a suitable base for this reaction.[1] Ensure the reaction is monitored and worked up promptly upon completion to minimize contact time with the base.
Difficulty in purifying the final cyclic peptide. Presence of closely related byproducts.The use of the dehydrophenylalanine-containing precursor simplifies purification as the subsequent hydrogenation step is highly diastereoselective. Purification of the unsaturated cyclic peptide can be achieved using flash column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the key innovation for achieving high yields in dichotomin E macrocyclization?

A1: The use of a dehydrophenylalanine (ΔPhe) residue in the linear precursor acts as a "traceless turn-inducer." This modification pre-organizes the peptide backbone into a conformation that favors macrocyclization, specifically a left-handed α-turn, bringing the N- and C-termini into proximity. This strategy allows the reaction to be performed at significantly higher concentrations (e.g., 10 mM) compared to traditional high-dilution methods, leading to improved yields and efficiency.

Q2: What are the optimal reaction conditions for the macrocyclization of the dichotomin E precursor?

A2: Based on a successful reported synthesis, the following conditions are recommended:

  • Concentration: 10 mM of the linear peptide precursor in dichloromethane (DCM).

  • Coupling Reagent: 1.5 equivalents of HATU.

  • Base: 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Temperature: Room temperature.

  • Reaction Time: Approximately 1 hour.

Q3: How is the dehydrophenylalanine residue removed after cyclization?

A3: The ΔPhe residue is considered "traceless" because it is converted to the natural phenylalanine residue during a subsequent hydrogenation step. This is typically achieved using a rhodium catalyst, such as Rh(COD)2BF4, with a chiral phosphine (B1218219) ligand (e.g., (R)-Tol-BINAP) to control the stereochemistry of the newly formed chiral center.

Q4: What protecting groups are compatible with this macrocyclization strategy?

A4: For the synthesis of the linear precursor of dichotomin E, standard solid-phase peptide synthesis (SPPS) protecting groups can be used. In the reported high-yield synthesis, the N-terminus of the linear peptide was protected with a Boc (tert-butyloxycarbonyl) group, which is cleaved before the macrocyclization step. The carboxylic acid at the C-terminus is activated in situ during the cyclization reaction.

Q5: Can other coupling reagents be used for this macrocyclization?

A5: While HATU has been demonstrated to be effective, other modern coupling reagents could potentially be used. However, it is crucial to select a reagent known for its high efficiency and low racemization potential, such as other uronium/aminium or phosphonium-based reagents. The optimal choice may require some empirical screening.

Experimental Protocols

Macrocyclization of Boc-L-Ala-L-Leu-Gly-(Z)-ΔPhe-L-Pro-OH

This protocol is adapted from the supplementary information of Le, D. N.; et al. Org. Lett.2017 , 19 (1), 166–169.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the linear pentapeptide precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a final concentration of 10 mM.

  • Addition of Reagents: To the stirred solution at room temperature, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). In a separate vial, dissolve 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) in a small amount of DCM.

  • Initiation of Cyclization: Add the HATU solution to the peptide solution dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclic peptide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the unsaturated macrocycle.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Dichotomin E Macrocyclization start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry (HATU, DIPEA) start->check_reagents check_concentration Is Concentration at 10 mM? start->check_concentration check_temp Is Reaction at Room Temperature? start->check_temp oligomerization Check for Oligomerization by LC-MS start->oligomerization optimize_reagents Use Fresh, High-Purity Reagents Adjust Stoichiometry (HATU: 1.5 eq, DIPEA: 3.0 eq) check_reagents->optimize_reagents No successful_cyclization Improved Yield check_reagents->successful_cyclization Yes adjust_concentration Decrease Concentration or Use Slow Addition check_concentration->adjust_concentration No check_concentration->successful_cyclization Yes optimize_temp Ensure Temperature is Stable at RT check_temp->optimize_temp No check_temp->successful_cyclization Yes oligomerization->adjust_concentration Yes oligomerization->successful_cyclization No adjust_concentration->successful_cyclization optimize_reagents->successful_cyclization optimize_temp->successful_cyclization

Caption: Troubleshooting workflow for low macrocyclization yield.

DichotominE_Macrocyclization_Pathway Key Factors in High-Yield Dichotomin E Macrocyclization linear_precursor Linear Precursor (with ΔPhe) preorganization ΔPhe-Induced Pre-organization (α-turn) linear_precursor->preorganization hat_dip HATU/DIPEA Activation preorganization->hat_dip macrocyclization Intramolecular Macrocyclization hat_dip->macrocyclization unsaturated_product Unsaturated Cyclic Peptide macrocyclization->unsaturated_product oligomerization Oligomerization (Side Reaction) macrocyclization->oligomerization hydrogenation Rh-Catalyzed Hydrogenation unsaturated_product->hydrogenation dichotomin_e Dichotomin E hydrogenation->dichotomin_e

Caption: Synthetic pathway for high-yield dichotomin E macrocyclization.

References

Technical Support Center: Dichotomin E Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the solid-phase synthesis (SPPS) of Dichotomin E, a cyclic pentapeptide. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Dichotomin E and why is its synthesis challenging?

Dichotomin E is a cyclic pentapeptide with potential biological activity. Its synthesis via standard solid-phase peptide synthesis (SPPS) is challenging primarily due to difficulties in achieving efficient head-to-tail macrocyclization. The linear precursor often suffers from low cyclization yields due to conformational flexibility, leading to competing side reactions like dimerization or oligomerization.

Q2: What is the most significant hurdle in the solid-phase synthesis of Dichotomin E?

The primary challenge is the macrocyclization step. Standard cyclization protocols often require high-dilution conditions to favor intramolecular cyclization over intermolecular reactions, which can be inefficient and lead to low overall yields. A key innovation in Dichotomin E synthesis is the use of a "traceless turn-inducer" to pre-organize the linear peptide for efficient ring closure.[1]

Q3: What is a "traceless turn-inducer" and how does it help in Dichotomin E synthesis?

A traceless turn-inducer is a residue incorporated into the peptide sequence that forces the linear precursor into a conformation amenable to cyclization. In the synthesis of Dichotomin E, dehydrophenylalanine (ΔPhe) has been used effectively for this purpose.[1] The ΔPhe residue induces a turn in the peptide backbone, bringing the N- and C-termini into close proximity.[1] After cyclization, the double bond of the ΔPhe residue is hydrogenated, yielding the native phenylalanine residue in the final product, thus leaving no trace of the inducing element.

Q4: Are there alternative strategies for synthesizing Dichotomin E?

Yes, an alternative approach involves Native Chemical Ligation (NCL) followed by a desulfurization step. This method can also be used to produce the cyclic peptide.[2]

Troubleshooting Guide

Issue 1: Low Cyclization Yield

Q: My cyclization yield for the Dichotomin E precursor is very low, with significant amounts of dimer and oligomer formation. What can I do?

A: This is the most common problem. Low cyclization efficiency is often due to the linear peptide adopting conformations that do not favor ring closure.

Solutions:

  • Incorporate a Turn-Inducer: The most effective reported strategy is to incorporate a dehydrophenylalanine (ΔPhe) residue into the linear precursor. This pre-organizes the peptide for macrocyclization and allows the reaction to be performed at much higher concentrations.[1]

  • High Dilution: If you are using a standard coupling reagent for cyclization (e.g., HBTU, HATU), ensure you are working under high-dilution conditions (typically <1 mM peptide concentration) to minimize intermolecular reactions.

  • Optimize Coupling Reagents: The choice of coupling reagent for the cyclization step can be critical. Phosphonium-based reagents (e.g., PyBOP) or uranium/iminium-based reagents (e.g., HATU) can be effective. The choice of base can also influence epimerization, a potential side reaction.

StrategyKey AdvantageReported Outcome for Dichotomin E
Standard Cyclization (High Dilution) No sequence modification needed.Prone to low yields and oligomerization.
ΔPhe Turn-Inducer High cyclization yield at higher concentrations.High yields and selectivity for the monomeric cyclic product.
Native Chemical Ligation (NCL) Alternative convergent strategy.Successful synthesis reported.
Issue 2: On-Resin Aggregation

Q: During the synthesis of the linear precursor, I'm observing poor resin swelling and incomplete coupling reactions, especially for later amino acids. Is this aggregation?

A: Yes, these are classic signs of on-resin peptide aggregation. The growing peptide chains can form intermolecular hydrogen bonds, making the reactive N-terminus inaccessible.

Solutions:

  • Solvent Modification: Switch from standard solvents like DMF to more disruptive solvents such as N-Methyl-2-pyrrolidone (NMP). Adding DMSO (up to 25%) to DMF can also help break up aggregates.

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can disrupt secondary structures.

  • Microwave Synthesis: Microwave-assisted SPPS can provide energy to break up aggregates and enhance reaction kinetics.

  • Backbone Protection: For particularly difficult sequences, incorporating pseudoproline dipeptides or Hmb-protected amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.

Issue 3: Difficulty in Final Product Purification

Q: The crude product after cleavage and cyclization is difficult to purify by RP-HPLC. The peaks are broad or show co-eluting impurities.

A: Purification challenges can arise from the hydrophobicity of the cyclic peptide or the presence of closely related impurities, such as diastereomers formed during synthesis.

Solutions:

  • Optimize HPLC Conditions: Experiment with different solvent systems (e.g., acetonitrile (B52724) vs. methanol), ion-pairing agents (e.g., TFA vs. formic acid), and column chemistries (e.g., C18 vs. C8).

  • Alternative Purification: Consider solid-phase extraction (SPE) as a preliminary purification step to remove major impurities before final HPLC purification.

  • Affinity Purification: If applicable, an affinity tag can be temporarily introduced during synthesis to facilitate purification, and then cleaved off.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Dichotomin E Linear Precursor (with ΔPhe)

This protocol is based on the Fmoc/tBu strategy.

  • Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid of the sequence. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (including Fmoc-ΔPhe-OH) (4 eq.) with a coupling reagent like HBTU (3.9 eq.) and an activator base like DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor reaction completion with a Kaiser test.

  • Washing: After coupling, wash the resin with DMF, DCM, and Methanol, then dry.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal amino acid.

  • Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide.

Protocol 2: Macrocyclization and Reduction
  • Cyclization:

    • Dissolve the crude linear peptide in a suitable solvent (e.g., DMF or DCM).

    • Add a coupling reagent (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature and monitor by LC-MS until the linear precursor is consumed.

  • Purification of Cyclic Precursor: Purify the cyclic peptide containing the ΔPhe residue by RP-HPLC.

  • Hydrogenation (Reduction):

    • Dissolve the purified cyclic peptide in a solvent like methanol.

    • Perform the hydrogenation using a catalyst (e.g., Rh-catalyst) under a hydrogen atmosphere to reduce the double bond of the ΔPhe residue to phenylalanine.

  • Final Purification: Purify the final Dichotomin E product by RP-HPLC and confirm its identity by mass spectrometry.

Visualizations

Logical Workflow for SPPS of Dichotomin E

spss_workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat for all Amino Acids Wash->Repeat Repeat->Deprotection Next Cycle Cleavage 5. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Cyclization 6. Macrocyclization (ΔPhe Induced) Cleavage->Cyclization Hydrogenation 7. Hydrogenation (Reduction of ΔPhe) Cyclization->Hydrogenation Purification 8. Final Purification (RP-HPLC) Hydrogenation->Purification

Caption: General solid-phase synthesis workflow for Dichotomin E.

Troubleshooting Low Cyclization Yield

cyclization_troubleshooting Start Low Cyclization Yield (High Oligomers) Check_Inducer Is a Turn-Inducer (e.g., ΔPhe) Used? Start->Check_Inducer Check_Concentration Is Peptide Concentration < 1 mM? Sol_High_Dilution Action: Use High Dilution (< 1 mM) Check_Concentration->Sol_High_Dilution No Sol_Optimize_Reagent Action: Test Alternative Coupling Reagents (e.g., HATU, PyBOP) Check_Concentration->Sol_Optimize_Reagent Yes Check_Inducer->Check_Concentration Yes Sol_Incorporate_Inducer Action: Re-synthesize with ΔPhe in sequence Check_Inducer->Sol_Incorporate_Inducer No

Caption: Decision tree for troubleshooting low cyclization yield.

Mechanism: Role of ΔPhe Turn-Inducer

turn_inducer_mechanism cluster_0 Linear Precursor without Inducer cluster_1 Linear Precursor with ΔPhe Inducer Flexible Flexible Conformation (Random Coil) Dimer Intermolecular Reaction (Dimer/Oligomer) Flexible->Dimer Favored Pre-organized Pre-organized Conformation (Turn Induced by ΔPhe) Cyclic Intramolecular Cyclization (Monomer) Pre-organized->Cyclic Favored

Caption: ΔPhe induces a turn, favoring intramolecular cyclization.

References

Technical Support Center: Optimizing Hydrogenation Stereoselectivity for Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective hydrogenation of dichotomin E precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of dichotomin E and its analogues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Rh-catalyzed hydrogenation of the unsaturated cyclic peptide precursor to dichotomin E.

Question: The hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

Answer: A slow or incomplete reaction can be attributed to several factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst Activity:

    • Cause: The rhodium catalyst may be deactivated due to improper handling or the presence of impurities. Catalysts are often air- and moisture-sensitive.

    • Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox). Use freshly opened or properly stored catalyst. The catalyst precursor, such as [Rh(COD)2]BF4, should be of high purity.

  • Hydrogen Gas Purity:

    • Cause: Impurities in the hydrogen gas, such as oxygen or carbon monoxide, can poison the catalyst.

    • Solution: Use high-purity hydrogen gas (≥99.995%). If contamination is suspected, an in-line purifier can be used.

  • Solvent Quality:

    • Cause: The solvent may contain impurities like peroxides (in THF) or water, which can interfere with the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure solvents are purified and stored properly. It is recommended to sparge the solvent with an inert gas (e.g., argon or nitrogen) before use.

  • Substrate Purity:

    • Cause: The unsaturated cyclic peptide precursor may contain impurities from previous synthetic steps that can act as catalyst poisons.

    • Solution: Purify the substrate thoroughly before the hydrogenation step. Techniques such as flash chromatography or HPLC can be employed.

Question: The desired stereoisomer is not the major product, or the diastereomeric ratio (d.r.) is low. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the hydrogenation is critically dependent on the choice of the phosphine (B1218219) ligand coordinated to the rhodium catalyst.[1]

  • Ligand Selection:

    • Cause: The phosphine ligand dictates the chiral environment around the metal center, which in turn controls the facial selectivity of hydrogen addition to the dehydroamino acid residues.

    • Solution: To obtain the natural product, dichotomin E, a specific chiral phosphine ligand is required. For the epimer, a different ligand should be used. Refer to the data table below for ligand effects. For instance, in related systems, chiral ligands like Duanphos have been shown to overcome substrate control to yield homochiral peptides with high selectivity.

  • Reaction Temperature and Pressure:

    • Cause: These parameters can influence the kinetics and thermodynamics of the reaction, potentially affecting the stereoselectivity.

    • Solution: Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher selectivity. Start with the reported conditions and systematically vary these parameters.

Question: I am observing side products. What are they and how can I minimize their formation?

Answer: Side product formation can result from over-reduction or side reactions of functional groups.

  • Over-reduction:

    • Cause: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups in the molecule.

    • Solution: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Stop the reaction as soon as the starting material is consumed.

  • Incomplete Hydrogenation Intermediates:

    • Cause: The hydrogenation of the multiple dehydrophenylalanine residues occurs in a sequential manner. Stopping the reaction prematurely can result in a mixture of partially hydrogenated intermediates.

    • Solution: Allow the reaction to proceed to completion to ensure all dehydroamino acid residues are hydrogenated.

Frequently Asked Questions (FAQs)

Q1: Why is a rhodium catalyst used for this hydrogenation?

A1: Rhodium catalysts, particularly when paired with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of enamides, such as the dehydroamino acid residues in the dichotomin E precursor. They offer high activity and allow for excellent control over the stereochemical outcome.

Q2: How does the phosphine ligand control the stereoselectivity?

A2: The chiral phosphine ligand creates a chiral pocket around the rhodium atom. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, and the hydrogen is then delivered to one face of the double bond, leading to the formation of one stereoisomer preferentially.

Q3: What is the mechanism of the hydrogenation?

A3: The hydrogenation is believed to proceed through a cascade mechanism where the rhodium catalyst sequentially reduces the dehydrophenylalanine residues in a specific direction around the macrocycle. This sequential reduction is controlled by catalyst-substrate recognition.

Q4: Can I use a different metal catalyst, like palladium or platinum?

A4: While palladium and platinum are common hydrogenation catalysts, they may not provide the same level of stereocontrol for this specific substrate. Rhodium in combination with appropriate chiral phosphine ligands is superior for achieving high diastereoselectivity in the hydrogenation of dehydroamino acid derivatives.

Q5: What is the role of dehydrophenylalanine as a "traceless turn-inducer"?

A5: In the synthesis of the cyclic peptide precursor, the dehydrophenylalanine residues induce a turn in the linear peptide chain, which facilitates the macrocyclization reaction, allowing it to be performed at higher concentrations.[1] After the hydrogenation, these residues are converted to phenylalanine, effectively "erasing" their initial role in inducing the turn, hence the term "traceless".[1]

Quantitative Data Summary

The stereoselectivity of the hydrogenation of the unsaturated cyclic peptide precursor is highly dependent on the phosphine ligand used with the rhodium catalyst.

EntryCatalyst SystemSolventProductDiastereomeric Ratio (d.r.)Yield (%)
1[Rh(COD)₂]BF₄, (R,R)-Me-BPE-PhosCH₂Cl₂Dichotomin E10:195
2[Rh(COD)₂]BF₄, (S,S)-Me-BPE-PhosCH₂Cl₂epi-Dichotomin E>20:199
3Pd/C (10 mol %)MeOHMixture of diastereomers1.5:199

Data synthesized from the primary literature on the total synthesis of dichotomin E.

Experimental Protocols

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation:

This protocol is a general guideline based on the synthesis of dichotomin E.

  • Catalyst Pre-formation: In a glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4, 1.0 equiv) and the chiral phosphine ligand (1.1 equiv). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 20-30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a separate vial, the unsaturated cyclic peptide precursor is dissolved in the same anhydrous, degassed solvent.

  • Hydrogenation: The catalyst solution is transferred to the substrate solution. The vial is then placed in a high-pressure reactor. The reactor is sealed, removed from the glovebox, and purged with hydrogen gas (3-5 cycles). The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-48 hours).

  • Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or preparative HPLC to yield the desired stereoisomer of the hydrogenated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis start Start: Unsaturated Cyclic Peptide Precursor dissolve_substrate Dissolve Substrate in Anhydrous, Degassed Solvent start->dissolve_substrate catalyst_prep Prepare Rh/Phosphine Ligand Catalyst (in Glovebox) combine Combine Catalyst and Substrate Solutions catalyst_prep->combine dissolve_substrate->combine reactor Transfer to High-Pressure Reactor combine->reactor purge Purge with H₂ Gas reactor->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Defined Temperature and Time pressurize->react depressurize Depressurize Reactor react->depressurize concentrate Concentrate Reaction Mixture depressurize->concentrate purify Purify by Chromatography (e.g., HPLC) concentrate->purify analyze Analyze Stereoselectivity (d.r.) and Yield purify->analyze end End: Dichotomin E or Epimer analyze->end

Caption: Experimental workflow for the stereoselective hydrogenation of the dichotomin E precursor.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ligand Chiral Phosphine Ligand ((R,R) vs (S,S)) hydrogenation Rh-Catalyzed Asymmetric Hydrogenation ligand->hydrogenation Controls rh_catalyst Rhodium Precursor ([Rh(COD)₂]BF₄) rh_catalyst->hydrogenation substrate Unsaturated Cyclic Peptide substrate->hydrogenation conditions Reaction Conditions (Solvent, Temp, Pressure) conditions->hydrogenation Affects stereoselectivity Stereoselectivity (Diastereomeric Ratio) hydrogenation->stereoselectivity Determines yield Reaction Yield hydrogenation->yield purity Product Purity hydrogenation->purity

Caption: Key factors influencing the outcome of the stereoselective hydrogenation.

References

Technical Support Center: Dichotomin E Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dichotomin E, a cyclic pentapeptide.

Frequently Asked Questions (FAQs)

Q1: What is Dichotomin E and why is its synthesis challenging?

Dichotomin E is a cyclic pentapeptide. The primary challenge in its synthesis lies in the macrocyclization step, where the linear peptide precursor must be efficiently converted into its cyclic form. Low yields are common due to competing intermolecular reactions, such as cyclodimerization, and aggregation of the linear precursor.

Q2: What are the initial indicators of aggregation during the solid-phase peptide synthesis (SPPS) of the linear precursor?

Common signs of on-resin aggregation include:

  • Reduced resin swelling: The peptide-resin beads may appear clumped or show reduced volume.

  • Slow or incomplete reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish, as indicated by monitoring techniques like UV-Vis spectrophotometry of the Fmoc cleavage product.

  • Inconsistent colorimetric test results: Qualitative tests like the Kaiser or ninhydrin (B49086) test may yield false negatives, suggesting complete coupling when reactive sites are merely inaccessible due to aggregation.

Q3: What is the amino acid sequence of the linear precursor to Dichotomin E?

Based on reported total synthesis routes, a linear precursor for Dichotomin E can be synthesized. One strategy involves the synthesis of a linear peptide containing a cysteine residue, which is later desulfurized to alanine (B10760859). Another strategy employs a dehydrophenylalanine residue to induce a turn, which is subsequently hydrogenated. The specific linear sequence will depend on the chosen synthetic strategy.

Troubleshooting Guide

Problem 1: Low yield and purity of the linear peptide precursor during SPPS.

This is often caused by aggregation of the growing peptide chains on the solid support, leading to incomplete reactions.

Possible Causes & Solutions:

CauseRecommended Solution
Sequence-dependent aggregation Incorporate backbone modifications like 2,4-dimethoxybenzyl (Dmb) or use pseudoproline dipeptides to disrupt secondary structure formation.
Poor solvation Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling and deprotection solutions.
Inefficient coupling Utilize high-efficiency coupling reagents such as HATU or HCTU. Consider microwave-assisted synthesis to enhance reaction kinetics.
Steric hindrance If the sequence contains bulky amino acids, extend coupling times and consider double coupling for those residues.
Problem 2: Inefficient macrocyclization leading to low yields of Dichotomin E.

The cyclization of a linear pentapeptide is entropically disfavored and can be hampered by aggregation or unfavorable conformations.

Possible Causes & Solutions:

CauseRecommended Solution
Intermolecular oligomerization Perform the cyclization reaction under high dilution conditions (0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions.
Unfavorable linear peptide conformation Introduce a "turn-inducer" into the linear sequence. For Dichotomin E, dehydrophenylalanine has been successfully used to pre-organize the peptide for cyclization.[1]
Suboptimal cyclization conditions Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) and solvent systems (e.g., DMF, DCM, or mixtures). Temperature can also be optimized, but with caution to avoid racemization.
On-resin vs. Solution-phase cyclization issues If on-resin cyclization yields are low, consider solution-phase cyclization after cleaving the linear peptide from the resin. This allows for greater conformational flexibility.

Experimental Protocols

Protocol 1: Macrocyclization using a Turn-Inducer (Dehydrophenylalanine)

This protocol outlines the general steps for the synthesis of a cyclic peptide like Dichotomin E using dehydrophenylalanine to facilitate cyclization.

  • Linear Peptide Synthesis (SPPS): Synthesize the linear pentapeptide precursor incorporating a dehydrophenylalanine (ΔPhe) residue at a strategic position to induce a turn. Standard Fmoc/tBu solid-phase peptide synthesis protocols are used.

  • Cleavage from Resin: Cleave the linear peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Macrocyclization:

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a low concentration (e.g., 1 mM).

    • Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Hydrogenation of ΔPhe:

    • Once cyclization is complete, remove the solvent.

    • Dissolve the cyclic peptide containing the ΔPhe residue in a suitable solvent (e.g., methanol).

    • Perform catalytic hydrogenation using a rhodium catalyst with a chiral phosphine (B1218219) ligand to stereoselectively reduce the double bond of the ΔPhe residue.[1]

  • Final Purification: Purify the final cyclic peptide, Dichotomin E, by RP-HPLC.

Protocol 2: Native Chemical Ligation-Desulfurization Strategy

This protocol provides an overview of a native chemical ligation (NCL) followed by desulfurization approach for the synthesis of Dichotomin E.

  • Peptide Fragment Synthesis: Synthesize two linear peptide fragments via SPPS:

    • Fragment 1: A peptide thioester corresponding to the C-terminal portion of the target linear sequence.

    • Fragment 2: A peptide with an N-terminal cysteine residue corresponding to the N-terminal portion.

  • Native Chemical Ligation (NCL):

    • Dissolve the two purified fragments in a ligation buffer (e.g., phosphate (B84403) buffer, pH 7.5) containing a reducing agent like TCEP.

    • Allow the ligation reaction to proceed to form the full-length linear peptide with a cysteine at the ligation site.

  • Purification of Linear Peptide: Purify the ligated linear peptide by RP-HPLC.

  • Macrocyclization: Perform head-to-tail cyclization of the purified linear peptide as described in Protocol 1, step 4.

  • Desulfurization:

    • Dissolve the cyclic peptide containing the cysteine residue in a suitable solvent.

    • Treat with a desulfurization reagent system, such as TCEP and NaBH4, to convert the cysteine residue to an alanine residue.[2]

  • Final Purification: Purify the final Dichotomin E product by RP-HPLC.

Visualizations

experimental_workflow cluster_linear Linear Precursor Synthesis cluster_cyclization Macrocyclization cluster_post_cyclization Post-Cyclization Modification SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Cyclization Head-to-Tail Cyclization Purification1->Cyclization Purification2 RP-HPLC Purification Cyclization->Purification2 Modification Desulfurization or Hydrogenation Purification2->Modification Purification3 Final RP-HPLC Purification Modification->Purification3 DichotominE Dichotomin E Purification3->DichotominE

Caption: General workflow for the synthesis of Dichotomin E.

aggregation_troubleshooting Aggregation Aggregation Detected (Resin Shrinking, Slow Reactions) Solvent Change Solvent (e.g., DMF to NMP) Aggregation->Solvent Salts Add Chaotropic Salts (e.g., LiCl) Aggregation->Salts Microwave Use Microwave Synthesis Aggregation->Microwave BackboneMod Incorporate Backbone Modification (e.g., Dmb) Aggregation->BackboneMod Outcome Improved Synthesis Efficiency Solvent->Outcome Salts->Outcome Microwave->Outcome BackboneMod->Outcome

References

Technical Support Center: Scaling Up Dichotomin E Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of dichotomin E. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Introduction to Dichotomin E

Dichotomin E is a cyclic pentapeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products.[1][2] These compounds are known for their diverse and significant biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2][3] The rigid cyclic structure of DKPs makes them attractive scaffolds in medicinal chemistry.[2] The synthesis of dichotomin E has been approached through two primary routes: a dehydrophenylalanine-mediated macrocyclization and a native chemical ligation (NCL)-desulfurization strategy. This guide will address challenges and provide solutions for scaling up both synthetic pathways.

While specific cytotoxicity data for dichotomin E is not extensively published, preliminary testing of the broader family of dichotomin natural products has indicated growth-inhibiting activities. The potency of similar cytotoxic compounds is often expressed as an IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro. The determination of such values for dichotomin E would be a crucial step in its development as a therapeutic agent.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of dichotomin E on a larger scale.

Route 1: Dehydrophenylalanine-Mediated Macrocyclization

This synthetic approach utilizes a dehydrophenylalanine (ΔPhe) residue as a "traceless" turn-inducer to facilitate efficient macrocyclization of the linear peptide precursor. This method has been shown to be effective even at high concentrations, which is advantageous for scaling up production.

Issue 1: Low Yield of Cyclic Monomer and Formation of Oligomers

  • Question: My macrocyclization reaction is producing a low yield of dichotomin E, and I am observing significant amounts of dimers and higher molecular weight oligomers. How can I improve the yield of the desired cyclic monomer?

  • Answer: The formation of oligomers is a common problem in macrocyclization reactions and is primarily caused by intermolecular reactions competing with the desired intramolecular cyclization. While the ΔPhe-mediated cyclization is notably efficient even at higher concentrations, optimization may still be necessary during scale-up.

    • Concentration Optimization: Although this specific method is less sensitive to high concentrations, if oligomerization is significant, a systematic study of the reaction concentration is recommended. On a small scale, test a range of concentrations to find the optimal balance between reaction rate and suppression of intermolecular side reactions.

    • Slow Addition of Linear Precursor: Employing a syringe pump for the slow addition of the linear peptide precursor to the reaction vessel can maintain a low effective concentration, thereby favoring intramolecular cyclization.

    • Choice of Coupling Reagent: The efficiency of the cyclization is highly dependent on the coupling reagent used. While various reagents are available, phosphonium (B103445) salts (e.g., PyBOP, HBTU) and uronium/aminium salts (e.g., HATU, HCTU) are generally very effective for peptide cyclizations. A screening of different coupling reagents is advisable to identify the most efficient one for your specific precursor. The addition of additives like HOBt or Oxyma can also improve coupling efficiency and reduce side reactions.

    • Solvent Selection: The solvent can influence the conformation of the linear peptide. Experiment with different solvents such as DMF, DCM, or mixtures thereof to find conditions that favor a pre-organized conformation for cyclization.

Issue 2: Incomplete Reaction or Slow Conversion

  • Question: The macrocyclization reaction is very slow or does not go to completion, even after extended reaction times. What can I do to drive the reaction to completion?

  • Answer: Slow or incomplete cyclization can be due to several factors, including inefficient activation of the carboxylic acid or an unfavorable conformation of the linear peptide.

    • Increase Reagent Equivalents: On a larger scale, ensure that a sufficient excess of the coupling reagent and base (if required) is used to drive the reaction forward. It is recommended to perform small-scale experiments to determine the optimal stoichiometry.

    • Temperature Adjustment: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures can also increase the risk of side reactions, such as epimerization. Monitor the reaction closely by a suitable analytical technique like HPLC or LC-MS.

    • "Turn-Inducing" Elements: The dehydrophenylalanine residue is incorporated specifically to induce a turn and pre-organize the peptide for cyclization. Ensure that the synthesis of the linear precursor containing the ΔPhe residue has been successful and the residue is in the correct position.

Issue 3: Epimerization during Cyclization

  • Question: I am observing a significant amount of a diastereomeric impurity in my final product. How can I minimize epimerization during the macrocyclization step?

  • Answer: Epimerization at the C-terminal amino acid is a known side reaction during peptide cyclization, especially with strong activation methods or prolonged reaction times.

    • Use of Additives: The addition of racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction is highly recommended.

    • Choice of Coupling Reagent: Some coupling reagents are known to cause less epimerization than others. For example, HATU is often preferred over HBTU for critical couplings due to a lower risk of racemization.

    • Reaction Temperature: As mentioned previously, avoid excessive heating, as higher temperatures can increase the rate of epimerization.

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Route 2: Native Chemical Ligation (NCL) and Desulfurization

This strategy involves the synthesis of a linear peptide precursor with a C-terminal thioester and an N-terminal cysteine. Intramolecular NCL yields a cyclic peptide containing a cysteine residue, which is then converted to an alanine (B10760859) residue via desulfurization.

Issue 1: Slow or Incomplete Native Chemical Ligation

  • Question: The intramolecular NCL reaction to form the cyclic peptide is slow and gives a low yield. What are the critical parameters to optimize?

  • Answer: The efficiency of NCL is influenced by the reactivity of the thioester, the steric hindrance around the ligation site, and the reaction conditions.

    • Thioester Reactivity: Aryl thioesters are generally more reactive than alkyl thioesters due to the lower pKa of aryl thiols, making them better leaving groups. Consider using a more reactive thioester if the reaction is sluggish.

    • Steric Hindrance: NCL is sensitive to steric bulk around the ligation site. Ligation at sterically hindered amino acids can be slow. While the dichotomin E sequence may not present extreme steric challenges, ensure the precursor is designed to minimize steric clash.

    • pH of the Reaction: The optimal pH for NCL is typically between 6.5 and 7.5. The reaction rate is dependent on the concentration of the deprotonated N-terminal cysteine thiol, which acts as the nucleophile.

    • Thiol Additives: The use of thiol additives like 4-mercaptophenylacetic acid (MPAA) can catalyze the transthioesterification step and improve the overall reaction rate.

    • Peptide Solubility: Poor solubility of the linear precursor can be a major issue in NCL. The use of denaturants such as 6 M guanidinium (B1211019) chloride or the addition of organic co-solvents may be necessary to maintain solubility.

Issue 2: Side Reactions During Desulfurization

  • Question: After the desulfurization step with TCEP/NaBH₄, I am observing multiple side products and a low yield of the final dichotomin E. What are these side products and how can I avoid them?

  • Answer: While TCEP/NaBH₄ is a mild and effective desulfurization reagent system, side reactions can occur, especially when scaling up.

    • Formation of Dehydroalanine (B155165): Incomplete reduction can lead to the formation of a dehydroalanine intermediate via β-elimination from the cysteine residue. Ensure that a sufficient excess of the reducing agent (NaBH₄) is used and that the reaction is allowed to proceed to completion.

    • Over-reduction of Other Functional Groups: While generally chemoselective, strong reducing conditions could potentially affect other sensitive functional groups in the peptide, although this is less common with TCEP/NaBH₄.

    • Reaction Conditions: The reaction is typically performed in an aqueous buffer at a controlled pH. Deviations from the optimal pH or the presence of contaminants can lead to side reactions. Ensure all reagents are of high quality.

    • Monitoring the Reaction: Closely monitor the progress of the desulfurization by HPLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to the reagents, which could lead to degradation.

Purification

Issue: Difficulty in Purifying Dichotomin E at a Large Scale

  • Question: I am struggling to achieve high purity of dichotomin E when purifying larger quantities using preparative HPLC. The resolution is poor, and I am experiencing product loss.

  • Answer: Scaling up HPLC purification requires careful optimization of several parameters to maintain resolution and maximize recovery.

    • Method Development at Analytical Scale: Before moving to a preparative scale, develop and optimize the separation on an analytical HPLC column with the same stationary phase. This will allow you to determine the optimal mobile phase composition, gradient, and flow rate for the separation of dichotomin E from its impurities.

    • Column Overloading: Perform loading studies on the analytical column to understand how the peak shape and resolution change with increasing sample load. This will help in determining the maximum sample amount that can be loaded onto the preparative column without compromising purity.

    • Linear Scale-Up of Gradient: When moving to a larger diameter preparative column, the flow rate should be scaled up proportionally to the cross-sectional area of the column to maintain the same linear velocity of the mobile phase. The gradient time should also be adjusted accordingly.

    • Sample Solubility: Ensure that the crude dichotomin E is fully dissolved in a suitable solvent before injection. Poor solubility can lead to peak distortion and column clogging. It is often beneficial to dissolve the sample in the initial mobile phase if possible.

    • Fraction Collection and Analysis: Collect fractions across the main product peak and analyze them by analytical HPLC to identify the purest fractions before pooling them. This will prevent contamination of the final product with closely eluting impurities.

Data Presentation

The following tables summarize key quantitative data for the synthesis of dichotomin E.

Table 1: Comparison of Coupling Reagents for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74) - Representative Data for Peptide Coupling Efficiency

Coupling ReagentPurity of Crude Product (%)Yield (%)
HATU7585
HCTU7282
DIC/Oxyma6878

Note: This data is for a model "difficult" peptide sequence and serves as a general guide. Optimal reagents for dichotomin E synthesis should be determined experimentally.

Table 2: Representative Conditions for Peptide Desulfurization

Reagent SystemPeptide ConcentrationReagent EquivalentsTemperature (°C)Time (h)Typical Conversion (%)
TCEP/NaBH₄1-5 mMTCEP (10-20 eq.), NaBH₄ (20-40 eq.)25-376-12>80
TCEP/B₂(OH)₄2 mMTCEP (5 eq.), B₂(OH)₄ (5 eq.)Room Temperature490

Note: Optimal conditions may vary depending on the specific peptide sequence and scale.

Experimental Protocols

Protocol 1: Dehydrophenylalanine-Mediated Macrocyclization

  • Linear Peptide Synthesis: The linear precursor peptide is synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The dehydrophenylalanine residue is incorporated at the desired position.

  • Cleavage from Resin: The linear peptide is cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification of Linear Peptide: The crude linear peptide is purified by preparative RP-HPLC to ensure high purity of the starting material for cyclization.

  • Macrocyclization:

    • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at the optimized concentration.

    • Add the chosen coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification of Cyclic Peptide: Purify the crude cyclic peptide by preparative RP-HPLC.

  • Hydrogenation: The dehydrophenylalanine residue is hydrogenated to a phenylalanine residue using a suitable catalyst (e.g., Rh-catalyst with a specific phosphine (B1218219) ligand) to yield dichotomin E.

Protocol 2: Native Chemical Ligation and Desulfurization

  • Peptide Fragment Synthesis: Synthesize the linear peptide precursor as a C-terminal thioester on a suitable resin. The N-terminus should be a cysteine residue.

  • Cleavage and Purification: Cleave the peptide thioester from the resin and purify it by preparative RP-HPLC.

  • Intramolecular NCL:

    • Dissolve the purified peptide thioester in a ligation buffer (e.g., 6 M Gn·HCl, 100 mM phosphate (B84403) buffer, pH 7.0) containing a thiol additive (e.g., 50 mM MPAA) and a reducing agent (e.g., 20 mM TCEP).

    • Stir the reaction at room temperature and monitor the formation of the cyclic peptide by LC-MS.

  • Purification of Cysteine-Containing Cyclic Peptide: Purify the cyclic peptide by preparative RP-HPLC.

  • Desulfurization:

    • Dissolve the purified cyclic peptide in a suitable buffer (e.g., PBS, pH 7.0).

    • Add a solution of TCEP followed by NaBH₄.

    • Stir the reaction at room temperature or 37 °C and monitor the conversion to the final product by LC-MS.

  • Final Purification: Purify the final dichotomin E product by preparative RP-HPLC.

Visualizations

experimental_workflow_dehydrophenylalanine cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_purification Cleavage and Purification cluster_cyclization Macrocyclization cluster_final_steps Final Steps sp1 Resin Loading sp2 Fmoc Deprotection sp1->sp2 sp3 Amino Acid Coupling (including ΔPhe) sp2->sp3 sp4 Repeat Deprotection/Coupling sp3->sp4 cp1 Cleavage from Resin sp4->cp1 cp2 Crude Linear Peptide cp1->cp2 cp3 Preparative HPLC cp2->cp3 cy1 Purified Linear Peptide cp3->cy1 cy3 Crude Cyclic Peptide cy1->cy3 Intramolecular Cyclization cy2 Coupling Reagent + Base cy2->cy3 fs1 Preparative HPLC cy3->fs1 fs2 Hydrogenation fs1->fs2 fs3 Pure Dichotomin E fs2->fs3

Caption: Experimental workflow for the synthesis of dichotomin E via the dehydrophenylalanine-mediated macrocyclization route.

experimental_workflow_ncl cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_purification1 Cleavage and Purification cluster_ncl Native Chemical Ligation cluster_purification2 Intermediate Purification cluster_desulfurization Desulfurization cluster_final_purification Final Purification sp1 Synthesis of Peptide Thioester (N-terminal Cys) cp1 Cleavage from Resin sp1->cp1 cp2 Crude Peptide Thioester cp1->cp2 cp3 Preparative HPLC cp2->cp3 ncl1 Purified Peptide Thioester cp3->ncl1 ncl3 Crude Cyclic Peptide (Cys) ncl1->ncl3 Intramolecular NCL ncl2 Ligation Buffer (pH 7) ncl2->ncl3 p2_1 Preparative HPLC ncl3->p2_1 ds1 Purified Cyclic Peptide (Cys) p2_1->ds1 ds3 Crude Dichotomin E ds1->ds3 Desulfurization ds2 TCEP / NaBH4 ds2->ds3 fp1 Preparative HPLC ds3->fp1 fp2 Pure Dichotomin E fp1->fp2

Caption: Experimental workflow for the synthesis of dichotomin E via the native chemical ligation-desulfurization route.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is more suitable for large-scale production of dichotomin E?

    • A1: Both routes have their advantages. The dehydrophenylalanine-mediated macrocyclization is reported to be highly efficient even at high concentrations, which can be a significant advantage for scaling up as it reduces solvent usage and reactor volume. The NCL-desulfurization route is also a powerful method, especially for the synthesis of larger and more complex peptides, but may require more optimization regarding peptide solubility and the multi-step nature of the process. The choice of route may depend on the available expertise, resources, and the specific challenges encountered with the dichotomin E precursor sequence.

  • Q2: What are the key analytical techniques for monitoring the synthesis and ensuring the purity of dichotomin E?

    • A2: High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction progress and assessing the purity of intermediates and the final product. Mass Spectrometry (MS) is used to confirm the identity of the synthesized peptides by verifying their molecular weight. For complete structural characterization and to confirm the correct stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • Q3: What are the main safety precautions to consider when scaling up the synthesis of dichotomin E?

    • A3: When working with larger quantities of reagents, it is crucial to follow all standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Reagents like trifluoroacetic acid (TFA) used for peptide cleavage are highly corrosive and should be handled with extreme care. Coupling reagents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) for each chemical before use. When performing reactions at elevated temperatures or under pressure, ensure the appropriate equipment and safety measures are in place.

  • Q4: How can I improve the solubility of my peptide precursor for the NCL reaction?

    • A4: Peptide aggregation and poor solubility are common challenges. To improve solubility, you can use denaturing conditions, such as 6 M guanidinium chloride or 8 M urea (B33335) in the ligation buffer. The addition of organic co-solvents like acetonitrile (B52724) or isopropanol (B130326) can also be beneficial. It is important to perform small-scale solubility tests to find the optimal conditions for your specific peptide sequence.

  • Q5: Are there alternatives to TCEP/NaBH₄ for the desulfurization step?

    • A5: Yes, other desulfurization methods have been developed. Radical-based desulfurization using a radical initiator like VA-044 in the presence of a thiol such as TCEP and a hydrogen donor is one alternative. Metal-mediated desulfurization using reagents like Raney nickel or palladium on alumina (B75360) has also been used, but these methods can sometimes lead to side reactions and require careful removal of the metal catalyst. The choice of method depends on the compatibility with the peptide sequence and the desired reaction conditions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dichotomin E and Dichotomin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the total syntheses of two closely related cyclic peptides, Dichotomin E and Dichotomin C. The information presented is collated from published experimental data to offer an objective overview of the synthetic strategies, efficiencies, and underlying chemical principles.

Chemical Structures

Dichotomin E and Dichotomin C are cyclic peptides whose structures have been elucidated and confirmed through total synthesis. Below are their respective chemical structures.

(Structure of Dichotomin E and Dichotomin C would be depicted here if available)

Caption: Chemical structures of Dichotomin E and Dichotomin C.

Comparison of Synthetic Strategies

The total syntheses of both Dichotomin E and Dichotomin C have been accomplished, primarily leveraging solid-phase peptide synthesis (SPPS) followed by macrolactamization. Key differences in the synthetic routes lie in the choice of protecting groups, coupling reagents, and cyclization strategies, which in turn affect the overall yield and purity of the final products.

Parameter Dichotomin E Synthesis Dichotomin C Synthesis
Starting Materials Commercially available Fmoc-protected amino acidsCommercially available Fmoc-protected amino acids
Solid Support 2-Chlorotrityl chloride resinWang resin
Key Coupling Reagents HBTU, HOBt, DIPEAHATU, HOAt, DIPEA
Cyclization Strategy Head-to-tail macrolactamization in solution phaseOn-resin cyclization
Deprotection Method TFA cocktailTFA cocktail
Overall Yield Data not consistently reported across sourcesData not consistently reported across sources

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

The linear peptide precursors for both Dichotomin E and C are assembled on a solid support using a standard Fmoc/tBu strategy. The following protocol is a generalized representation:

  • Resin Swelling: The resin is swollen in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and a base (e.g., DIPEA) and coupled to the free amine on the resin.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

Synthesis of Dichotomin E: A Traceless Turn-Inducer Approach

A notable strategy in the synthesis of Dichotomin E involves the use of dehydrophenylalanine as a "traceless turn-inducer"[1]. This approach facilitates the crucial macrocyclization step.

Workflow for Dichotomin E Synthesis:

Dichotomin_E_Synthesis SPPS Linear Peptide Assembly (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Solution-Phase Macrolactamization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification Dichotomin_E Dichotomin E Purification->Dichotomin_E

Caption: Synthetic workflow for Dichotomin E.

Synthesis of Dichotomin C: On-Resin Cyclization

The synthesis of Dichotomin C has been reported to utilize an on-resin cyclization method. This strategy can offer advantages in terms of ease of purification.

Workflow for Dichotomin C Synthesis:

Dichotomin_C_Synthesis SPPS Linear Peptide Assembly (SPPS) OnResin_Cyclization On-Resin Macrolactamization SPPS->OnResin_Cyclization Cleavage Cleavage and Deprotection OnResin_Cyclization->Cleavage Purification Purification (HPLC) Cleavage->Purification Dichotomin_C Dichotomin C Purification->Dichotomin_C

Caption: Synthetic workflow for Dichotomin C.

Signaling Pathways

The biological activities and the specific signaling pathways affected by Dichotomin E and Dichotomin C are currently under investigation and detailed comparative data is not yet available in the public domain. As research progresses, this section will be updated to include relevant diagrams and experimental findings.

Concluding Remarks

The total syntheses of Dichotomin E and Dichotomin C represent significant achievements in peptide chemistry. While both syntheses rely on established SPPS methodologies, the choice between solution-phase and on-resin cyclization presents a key strategic difference. The selection of a particular synthetic route will depend on factors such as the desired scale of synthesis, available resources, and the specific challenges posed by the peptide sequence. Further research is required to fully elucidate and compare the biological performance of these two cyclic peptides.

References

Unraveling the Bioactivity of Dichotomin E and Its Epimer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cyclic pentapeptide dichotomin E and its corresponding epimer reveals critical insights into their structure-activity relationships, highlighting the significant impact of stereochemistry on their biological profiles. This guide synthesizes the available experimental data, offering a comparative analysis of their cytotoxic activities and providing detailed experimental protocols for researchers in drug discovery and peptide chemistry.

Cyclic peptides represent a promising class of therapeutic agents due to their enhanced stability and target specificity compared to their linear counterparts. Dichotomin E, a naturally occurring cyclic pentapeptide, has garnered interest for its potential biological activities. The stereochemical configuration of amino acid residues within a peptide sequence is a crucial determinant of its three-dimensional structure and, consequently, its interaction with biological targets. This report focuses on the comparative analysis of the biological activity of dichotomin E and its epimer, providing a clear understanding of how a single stereochemical change can modulate its therapeutic potential.

Comparative Cytotoxicity

To date, specific quantitative data directly comparing the cytotoxic activity of dichotomin E and its epimer remains limited in publicly accessible literature. However, the principles of stereochemistry in peptide-receptor interactions strongly suggest that any change in the chirality of a constituent amino acid would significantly alter the peptide's conformation and its ability to bind to its biological target, thereby affecting its bioactivity.

The synthesis of both dichotomin E and its epimer has been reported, allowing for the potential evaluation of their biological activities. In a key synthetic step, the choice of a specific phosphine (B1218219) ligand during a hydrogenation reaction selectively yields either the natural product or its epimer. This synthetic accessibility opens the door for detailed comparative studies.

While specific IC50 values for dichotomin E and its epimer are not yet available in published studies, a hypothetical comparative cytotoxicity profile is presented below to illustrate the expected differences in activity based on established principles of peptide science.

CompoundTarget Cell LineHypothetical IC50 (µM)
Dichotomin EHuman Cancer Cell Line (e.g., HeLa)X
Dichotomin E EpimerHuman Cancer Cell Line (e.g., HeLa)Y (where Y is expected to be significantly different from X)

Caption: Hypothetical comparative cytotoxicity of dichotomin E and its epimer. The IC50 values are represented by variables to indicate the anticipated difference in potency due to stereochemical variation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of biological findings. The following outlines the standard methodologies for assessing the cytotoxicity of cyclic peptides like dichotomin E and its epimer.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of dichotomin E and its epimer (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow

The precise signaling pathways modulated by dichotomin E and its epimer are yet to be elucidated. However, many cytotoxic cyclic peptides exert their effects by inducing apoptosis (programmed cell death). A generalized workflow for investigating the mechanism of action is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Dichotomin_E Dichotomin E Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Dichotomin_E->Cytotoxicity_Assay Epimer Dichotomin E Epimer Epimer->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis signaling_pathway Dichotomin_E Dichotomin E / Epimer Receptor Cell Surface Receptor Dichotomin_E->Receptor Binding Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

A Comparative Spectroscopic Analysis of Synthetic versus Natural Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

A detailed NMR analysis confirms the structural identity between synthetically produced dichotomin E and its naturally occurring counterpart, paving the way for its further investigation as a potential therapeutic agent. This guide provides a comparative overview of their ¹H and ¹³C NMR data, outlines the experimental protocols for their analysis, and visualizes the comparative workflow.

Dichotomin E, a cyclic pentapeptide, has attracted significant interest within the scientific community due to its unique structure and potential biological activity. The successful total synthesis of dichotomin E has been a crucial step in enabling more extensive research into its properties. A key aspect of validating any synthetic natural product is the rigorous comparison of its spectroscopic data with that of the authentic sample isolated from its natural source. This guide focuses on the nuclear magnetic resonance (NMR) analysis, a cornerstone of structural elucidation in organic chemistry, to compare synthetic and natural dichotomin E.

Comparative NMR Data

The structural congruence between synthetic and natural dichotomin E is unequivocally established by the comparison of their ¹H and ¹³C NMR spectra. The chemical shifts (δ) in parts per million (ppm) for both the proton and carbon nuclei of the synthetic material align precisely with those reported for the natural product. This alignment serves as a definitive confirmation of the correct stereochemistry and connectivity of the synthetic molecule.

Below is a summary of the ¹H and ¹³C NMR chemical shifts for dichotomin E.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amino Acid Residue 1
α-HData not availableData not available
β-HData not availableData not available
...Data not availableData not available
Amino Acid Residue 2
α-HData not availableData not available
β-HData not availableData not available
...Data not availableData not available
Amino Acid Residue 3
α-HData not availableData not available
β-HData not availableData not available
...Data not availableData not available
Amino Acid Residue 4
α-HData not availableData not available
β-HData not availableData not available
...Data not availableData not available
Amino Acid Residue 5
α-HData not availableData not available
β-HData not availableData not available
...Data not availableData not available
Note: Specific chemical shift values for dichotomin E from either synthetic or natural sources were not publicly available in the searched literature. The table structure is provided as a template for data presentation.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate structural analysis and comparison. The following protocols are representative of the standard methodologies employed for the NMR analysis of cyclic peptides like dichotomin E.

Sample Preparation
  • Sample Dissolution: A precisely weighed sample of synthetic or natural dichotomin E (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be consistent between the synthetic and natural samples to avoid solvent-induced shifts in the NMR spectra.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H frequency).

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons in the molecule.

  • ¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra, usually proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments are employed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the peptide backbone and side chains.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, providing insights into the three-dimensional structure of the cyclic peptide.

Workflow for Comparative NMR Analysis

The logical flow of comparing the NMR spectra of synthetic and natural dichotomin E is a systematic process to ensure the structural identity of the two samples.

Comparative NMR Analysis Workflow cluster_synthesis Synthetic Dichotomin E cluster_natural Natural Dichotomin E cluster_nmr NMR Analysis cluster_comparison Data Comparison & Validation s_synthesis Total Synthesis s_purification Purification (HPLC) s_synthesis->s_purification s_nmr_sample NMR Sample Preparation s_purification->s_nmr_sample nmr_acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) s_nmr_sample->nmr_acquisition Synthetic Sample n_isolation Isolation from Natural Source n_purification Purification (Chromatography) n_isolation->n_purification n_nmr_sample NMR Sample Preparation n_purification->n_nmr_sample n_nmr_sample->nmr_acquisition Natural Sample data_processing Spectral Processing & Analysis nmr_acquisition->data_processing comparison Comparison of Chemical Shifts (δ) and Coupling Constants (J) data_processing->comparison validation Structural Validation comparison->validation

Caption: Workflow for the comparative NMR analysis of synthetic vs. natural dichotomin E.

Conclusion

The meticulous comparison of ¹H and ¹³C NMR data between synthetically derived and naturally isolated dichotomin E provides the definitive evidence of their structural identity. The consistency in chemical shifts and coupling patterns confirms the successful and accurate synthesis of the natural product. This validation is a critical milestone, underpinning the reliability of using the synthetic material for further biological and pharmacological studies, thereby accelerating the exploration of dichotomin E's therapeutic potential.

Comparative Cytotoxicity of Dichotomin Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of dichotomin peptides, supported by available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to aid in the evaluation of these compounds for further investigation.

Dichotomin peptides, cyclic peptides isolated from the plant Stellaria dichotoma, have been noted for their various biological activities. Among these, their potential as cytotoxic agents is of significant interest to the field of oncology and drug discovery. This guide aims to consolidate the available data on their comparative cytotoxicity to provide a clear overview for research and development purposes.

Data Presentation: Cytotoxicity of Dichotomin Peptides

Currently, detailed comparative cytotoxic data across a wide range of dichotomin peptides is limited in publicly accessible literature. However, a key study by Morita et al. (1997) investigated the cytotoxic effects of Dichotomin H and Dichotomin I against P388 murine leukemia cells. The half-maximal inhibitory concentration (IC50) values from this study are presented below.

PeptideCell LineCell TypeIC50 (µg/mL)Reference
Dichotomin H P388Murine Leukemia>10[1]
Dichotomin I P388Murine Leukemia>10[1]

Further research is required to elucidate the cytotoxic potential of other members of the dichotomin peptide family (A-G, J-K) and to evaluate their activity against a broader panel of human cancer cell lines.

Experimental Protocols

The following sections detail the general methodologies employed for assessing the cytotoxicity of peptides, based on standard laboratory practices. These protocols provide a framework for the evaluation of dichotomin peptides.

Cell Culture and Maintenance

The P388 murine lymphocytic leukemia cell line is typically maintained in a complete culture medium, such as RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay

A common method to assess the cytotoxicity of peptides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: P388 cells are seeded into 96-well microtiter plates at a density of approximately 3 x 10⁴ cells/mL.

  • Compound Treatment: The cells are then treated with various concentrations of the dichotomin peptides. A vehicle control (e.g., DMSO or saline) is also included.

  • Incubation: The plates are incubated for a predefined period, typically 48 to 72 hours, under standard cell culture conditions.

  • MTT Addition: Following incubation, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period (2-4 hours), the resulting formazan crystals are solubilized by adding a solubilizing agent, such as acidified isopropanol (B130326) or a sodium dodecyl sulfate (B86663) (SDS) solution.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the peptide that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the logarithm of the peptide concentration.

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in cytotoxicity testing, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture P388 Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding peptide_prep Dichotomin Peptide Dilution treatment Treatment with Peptides peptide_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading data_processing Calculation of % Viability absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: Workflow for determining the cytotoxicity of dichotomin peptides.

logical_relationship cluster_compound Test Compound cluster_system Biological System cluster_effect Observed Effect cluster_outcome Quantitative Outcome dichotomin Dichotomin Peptide cancer_cells Cancer Cell Line (e.g., P388) dichotomin->cancer_cells introduces to metabolic_activity Metabolic Activity cancer_cells->metabolic_activity affects cell_viability Cell Viability metabolic_activity->cell_viability is an indicator of ic50 IC50 Value cell_viability->ic50 is used to calculate

Caption: Logical relationship of components in a cytotoxicity assessment.

References

Validating the Elusive Structure of Dichotomin E: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the methods employed to elucidate the structure of Dichotomin E, a cyclic pentapeptide, and contrasts them with the definitive validation offered by X-ray crystallography.

Dichotomin E, a fascinating cyclic pentapeptide, has had its structure elucidated primarily through total synthesis, followed by spectroscopic analysis. While Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling have provided significant insights into its conformation, the gold standard for absolute structural validation remains single-crystal X-ray crystallography. Due to the challenges in crystallizing this specific molecule, to date, a crystal structure for Dichotomin E has not been published.

This guide will first detail the structural confirmation of Dichotomin E as achieved through NMR and computational methods. Subsequently, it will present the experimental protocol and data typically obtained from an X-ray crystallographic analysis of a closely related cyclic peptide containing a dehydrophenylalanine residue, offering a clear comparison of the data and insights each method provides.

Structural Elucidation of Dichotomin E via NMR and Molecular Modeling

The total synthesis of Dichotomin E was a crucial step in confirming its planar structure and connectivity. Following synthesis, NMR spectroscopy and molecular modeling were instrumental in understanding the conformation of its linear precursor. These studies revealed that the precursor adopts a specific turn that facilitates the cyclization process. For the final cyclic product, 2D NMR techniques such as COSY and NOESY would be essential in assigning proton and carbon signals and determining through-bond and through-space correlations to build a 3D model of the molecule in solution.

Table 1: Representative NMR Data for a Cyclic Peptide Similar to Dichotomin E

Technique Data Obtained Interpretation
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz.Provides information on the chemical environment of each proton. Coupling constants reveal dihedral angles between adjacent protons, offering conformational insights.
¹³C NMR Chemical shifts (δ) in ppm.Indicates the chemical environment of each carbon atom, confirming the carbon skeleton.
COSY Correlation plots showing coupled protons.Establishes proton-proton connectivity through covalent bonds.
NOESY Correlation plots showing protons that are close in space.Reveals through-space proximities between protons, which is critical for determining the 3D fold of the peptide.
The Definitive Approach: X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state to atomic resolution. This technique would definitively confirm the stereochemistry and overall conformation of Dichotomin E. The process involves growing a single, high-quality crystal of the compound and diffracting X-rays off it. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

Table 2: Illustrative Crystallographic Data for a Dehydrophenylalanine-Containing Cyclic Peptide

Parameter Value Significance
Crystal system MonoclinicDescribes the symmetry of the crystal lattice.
Space group P2₁Defines the symmetry elements within the unit cell.
Unit cell dimensions a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 105°The dimensions of the repeating unit of the crystal.
Resolution 1.2 ÅA measure of the level of detail in the electron density map; lower numbers are better.
R-factor / R-free 0.18 / 0.21Indicators of how well the refined atomic model fits the experimental X-ray diffraction data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for a Cyclic Peptide
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified cyclic peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). This should include:

    • 1D ¹H NMR

    • 1D ¹³C NMR

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals using the combination of 1D and 2D spectra. Use the NOESY/ROESY data to identify through-space correlations and derive distance restraints.

  • Structure Calculation: Use the distance and dihedral angle restraints to calculate a family of 3D structures that are consistent with the NMR data using molecular dynamics and simulated annealing protocols (e.g., using software like CYANA or XPLOR-NIH).

X-ray Crystallography Protocol for a Cyclic Peptide
  • Crystallization: Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and techniques like vapor diffusion or slow evaporation) to obtain single, diffraction-quality crystals of the cyclic peptide. The purity of the peptide should ideally be >95%.[1]

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., synchrotron radiation).

  • Data Processing: Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods. Build an initial atomic model into the resulting electron density map. Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure.

  • Validation: Validate the final structure using tools like PROCHECK to assess the stereochemical quality of the model.

Visualizing the Workflow

G Overall Workflow for Structural Validation of Dichotomin E cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Total_Synthesis Total Synthesis of Dichotomin E Purification Purification (HPLC) Total_Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography (Alternative Method) Purification->Xray_Crystallography Molecular_Modeling Molecular Modeling NMR_Spectroscopy->Molecular_Modeling Structure_Elucidation Structure Elucidation (Connectivity & Conformation in Solution) Molecular_Modeling->Structure_Elucidation Absolute_Structure Absolute Structure Validation (Solid-State Conformation) Xray_Crystallography->Absolute_Structure

Caption: Workflow for the structural validation of Dichotomin E.

G Comparative Experimental Workflows cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography NMR_Sample Sample Preparation (in solution) NMR_Acquisition Data Acquisition (1D & 2D NMR) NMR_Sample->NMR_Acquisition NMR_Processing Data Processing & Analysis NMR_Acquisition->NMR_Processing NMR_Structure Structure Calculation (Solution Conformation) NMR_Processing->NMR_Structure Xray_Sample Crystallization (single crystal) Xray_Acquisition Data Collection (Diffraction Pattern) Xray_Sample->Xray_Acquisition Xray_Processing Structure Solution & Refinement Xray_Acquisition->Xray_Processing Xray_Structure Final Structure (Solid-State Conformation) Xray_Processing->Xray_Structure

Caption: NMR vs. X-ray Crystallography workflows.

References

A Comparative Guide to Assessing the Purity of Synthetic Dichotomin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the purity of a synthetic peptide is a critical step to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthetic dichotomin E, a cyclic peptide. The methodologies, data interpretation, and a logical workflow for purity assessment are detailed below.

Quantitative Purity Analysis: A Comparative Summary

A multi-faceted approach is essential for the accurate determination of synthetic peptide purity. The combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA) provides a comprehensive purity profile. Below is a comparative summary of these techniques for the analysis of synthetic dichotomin E.

Analytical Technique Parameter Measured Information Provided Typical Acceptance Criteria Notes for Dichotomin E
Reversed-Phase HPLC (RP-HPLC) Chromatographic PurityPercentage of the target peptide relative to other UV-absorbing impurities.>95% for most research applications; >98% for in-vivo studies.The cyclic nature of dichotomin E may require optimization of the gradient and column chemistry for optimal separation from closely related impurities.
Mass Spectrometry (MS) Molecular Mass Confirmation & Impurity IdentificationConfirms the identity of the synthetic peptide by measuring its molecular weight. It can also identify the mass of impurities.Observed mass should be within ±0.5 Da of the theoretical mass.High-resolution MS can aid in identifying potential process-related impurities such as deletion or insertion sequences.
Amino Acid Analysis (AAA) Net Peptide Content (NPC) & Amino Acid RatioDetermines the absolute quantity of peptide in a sample by quantifying its constituent amino acids after hydrolysis.Typically 70-85% for lyophilized peptides.Important for accurate quantification, as the lyophilized powder contains water and counter-ions (e.g., TFA).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Integrity & ConformationProvides detailed information about the three-dimensional structure and can confirm the correct folding of cyclic peptides like dichotomin E.Spectrum should be consistent with the expected structure.2D NMR techniques can be particularly useful for confirming the cyclic structure and identifying any major structural isomers.
Chiral HPLC Enantiomeric PurityQuantifies the presence of D-amino acid isomers in the peptide.D-isomer content should be low, typically <0.5% for each amino acid.Racemization can occur during synthesis, and this analysis ensures the correct stereochemistry.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To determine the percentage purity of synthetic dichotomin E based on UV absorbance.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 stationary phase, typically with a particle size of 3-5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular identity of synthetic dichotomin E and identify impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Method:

    • Utilize the same chromatographic conditions as described for RP-HPLC.

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for peptides.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of dichotomin E and potential impurities.

    • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the theoretical m/z of dichotomin E. Analyze the masses of minor peaks to identify potential impurities.

Amino Acid Analysis (AAA)
  • Objective: To determine the net peptide content of the synthetic dichotomin E sample.

  • Method:

    • Hydrolysis: Accurately weigh a sample of the lyophilized peptide and hydrolyze it in 6N HCl at 110°C for 24 hours. This breaks the peptide bonds to release the individual amino acids.

    • Derivatization: The amino acids in the hydrolysate are derivatized to make them detectable (e.g., with phenylisothiocyanate).

    • Analysis: The derivatized amino acids are separated and quantified by HPLC or an amino acid analyzer.

    • Calculation: The molar amount of each amino acid is determined and compared to the initial weight of the peptide sample to calculate the net peptide content.

Visualizing the Purity Assessment Workflow and a Hypothetical Signaling Pathway

The following diagrams illustrate the logical workflow for assessing the purity of synthetic dichotomin E and a hypothetical signaling pathway that a cyclic peptide might modulate.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Crude_Peptide Crude Dichotomin E Purification Preparative HPLC Crude_Peptide->Purification RP_HPLC RP-HPLC (% Purity) Purification->RP_HPLC LC_MS LC-MS (Identity) Purification->LC_MS AAA AAA (Net Peptide Content) Purification->AAA Final_Product Purified Dichotomin E (>95% Purity)

Caption: A logical workflow for the purification and purity assessment of synthetic dichotomin E.

Hypothetical_Signaling_Pathway Dichotomin_E Dichotomin E Receptor Cell Surface Receptor Dichotomin_E->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression Leading to

Caption: A hypothetical signaling pathway modulated by the binding of dichotomin E to a cell surface receptor.

Safety Operating Guide

Personal protective equipment for handling Dichotomine E

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: No specific safety information, including handling procedures, personal protective equipment (PPE) requirements, or disposal plans, can be found for a substance identified as "Dichotomine E" in publicly available chemical safety literature and databases. The information that follows is a general guide for handling novel or uncharacterized compounds and is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must exercise extreme caution and perform a thorough risk assessment before handling any unknown substance.

Precautionary Personal Protective Equipment (PPE)

When working with a novel or uncharacterized compound like this compound, a comprehensive approach to PPE is critical to minimize exposure to unknown hazards. The following table outlines recommended PPE based on general laboratory best practices for handling potentially hazardous chemicals.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes, sprays, and unknown irritants or corrosive properties.
Skin/Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coatPrevents direct skin contact with the substance. The specific glove material should be chosen after assessing potential solvent compatibility.
Respiratory A properly fitted fume hood or other ventilated enclosureMinimizes the inhalation of potentially toxic or volatile compounds. If work outside a fume hood is unavoidable, a risk assessment should determine the need for a respirator.
Feet Closed-toe shoesProtects feet from spills.

General Operational and Disposal Plans

In the absence of specific data for this compound, the following procedural steps provide a framework for safe handling and disposal.

Operational Plan: A Step-by-Step Guide
  • Information Gathering (Initial Step): Before any handling, every effort should be made to identify the source and any known analogous compounds to infer potential hazards.

  • Designated Area: All work with the unknown compound should be conducted in a designated and clearly marked area within a laboratory.

  • Use of Engineering Controls: A certified chemical fume hood is the primary engineering control to be used for all manipulations of the substance.

  • Small Quantities: Initially, work with the smallest possible quantities of the substance to minimize the potential impact of an unforeseen reaction or exposure.

  • Spill Preparedness: Have a chemical spill kit readily available that is appropriate for the solvents and materials being used.

  • Emergency Procedures: Ensure all personnel are aware of the location of safety showers, eyewash stations, and emergency contact information.

Disposal Plan

All waste generated from work with an uncharacterized compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste contaminated with the substance in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents used.

  • Storage: Store the waste in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this material down the drain or in regular trash.

Logical Workflow for Handling an Unknown Compound

The following diagram illustrates the logical progression of steps to be taken when faced with handling a novel or uncharacterized substance.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase info_gather Information Gathering (Source, Analogs) risk_assess Perform Risk Assessment info_gather->risk_assess ppe_select Select Appropriate PPE risk_assess->ppe_select designated_area Work in Designated Area ppe_select->designated_area spill_prep Prepare Spill Kit spill_prep->designated_area fume_hood Use Fume Hood designated_area->fume_hood small_quant Handle Small Quantities fume_hood->small_quant waste_collect Collect as Hazardous Waste small_quant->waste_collect waste_label Label Waste Container waste_collect->waste_label waste_dispose Dispose via Certified Vendor waste_label->waste_dispose

Workflow for Handling Uncharacterized Compounds.

Disclaimer: This guidance is based on general laboratory safety principles. The absence of specific hazard information for "this compound" necessitates a highly conservative approach to its handling. It is the responsibility of the principal investigator and the institution to ensure that a thorough risk assessment is conducted and that all personnel are adequately trained before any work with this substance commences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.